3-(1H-pyrazol-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMEFBMAAWLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360246 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-73-0 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-1-yl)propanoic acid, a key building block in the development of pharmacologically active molecules. This document details a probable synthetic route, outlines expected analytical characterization, and discusses the relevance of this compound in the context of drug discovery, particularly as a precursor to Janus kinase (JAK) inhibitors.
Introduction
This compound (CAS No. 89532-73-0) is a heterocyclic carboxylic acid. Its structure, featuring a pyrazole ring linked to a propanoic acid moiety, makes it a valuable intermediate in organic synthesis. The pyrazole nucleus is a common scaffold in medicinal chemistry, known to impart a range of biological activities. Notably, derivatives of this acid are key components in the synthesis of targeted therapies, such as Ruxolitinib, a potent inhibitor of JAK1 and JAK2 kinases. Understanding the synthesis and physicochemical properties of this core structure is therefore crucial for the development of novel therapeutics.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Michael addition of pyrazole to an acrylic acid derivative. This reaction, a conjugate addition, is a common strategy for the formation of carbon-nitrogen bonds.
Experimental Protocol: Michael Addition
Materials:
-
Pyrazole
-
Ethyl acrylate
-
A basic catalyst (e.g., sodium ethoxide or triethylamine)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in ethanol.
-
Addition of Base and Michael Acceptor: To this solution, add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 eq). Subsequently, add ethyl acrylate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup and Ester Isolation: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the solvent under reduced pressure. Extract the resulting crude product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate.
-
Hydrolysis: To the crude ester, add a solution of sodium hydroxide (1.5 eq) in a mixture of water and ethanol. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Purification: After hydrolysis, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties and Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
| Property | Predicted/Expected Value |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |
| pKa | Estimated to be around 4-5 for the carboxylic acid |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the propanoic acid chain. Based on data for similar structures, the following chemical shifts (δ) in ppm are anticipated (in DMSO-d6):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | singlet | 1H |
| Pyrazole H-5 | ~7.8 | doublet | 1H |
| Pyrazole H-3 | ~7.5 | doublet | 1H |
| Pyrazole H-4 | ~6.3 | triplet | 1H |
| -CH2-N (α to pyrazole) | ~4.4 | triplet | 2H |
| -CH2-COOH (α to acid) | ~2.8 | triplet | 2H |
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should reveal six distinct carbon signals corresponding to the molecular structure.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O (Carboxylic Acid) | ~172 |
| Pyrazole C-5 | ~139 |
| Pyrazole C-3 | ~130 |
| Pyrazole C-4 | ~106 |
| -CH2-N (α to pyrazole) | ~48 |
| -CH2-COOH (α to acid) | ~34 |
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) | Characteristics |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broadband |
| C-H stretch (Aromatic/Alkane) | 3100-2850 | Sharp peaks |
| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong, sharp peak |
| C=N, C=C stretch (Pyrazole) | 1600-1450 | Medium to strong peaks |
| C-N stretch | 1350-1000 | Medium peaks |
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]+ = 141.06 |
| ESI- | [M-H]- = 139.05 |
Relevance in Drug Development: JAK-STAT Signaling Pathway
This compound serves as a crucial starting material for the synthesis of JAK inhibitors. The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
The binding of a cytokine to its receptor triggers the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.
Experimental and Logical Workflow Diagrams
Synthesis Workflow
The overall process for synthesizing and purifying this compound can be visualized as a straightforward workflow.
Spectroscopic and Synthetic Profile of 3-(1H-pyrazol-1-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(1H-pyrazol-1-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete, formally published experimental spectroscopic data for this specific acid, this guide presents a combination of predicted data, experimental data from its close analog, ethyl 3-(1H-pyrazol-1-yl)propanoate, and detailed, plausible experimental protocols for its synthesis.
Physicochemical and Predicted Mass Spectrometry Data
Basic physicochemical properties and predicted mass spectrometry data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 89532-73-0 |
| Predicted XLogP3 | -0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Predicted Monoisotopic Mass | 140.0586 g/mol |
| Predicted m/z (M+H)⁺ | 141.0659 |
| Predicted m/z (M+Na)⁺ | 163.0478 |
Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate (Analog)
The following tables summarize the experimental spectroscopic data for ethyl 3-(1H-pyrazol-1-yl)propanoate, which serves as a close structural analog to the target acid. The key difference is the ethyl ester group in place of the carboxylic acid. The spectroscopic features of the pyrazole ring and the propanoate backbone are expected to be very similar.
¹H NMR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-5 (Pyrazole) |
| ~7.4 | d | 1H | H-3 (Pyrazole) |
| ~6.2 | t | 1H | H-4 (Pyrazole) |
| ~4.4 | t | 2H | N-CH₂ (Propanoate) |
| ~4.1 | q | 2H | O-CH₂ (Ethyl) |
| ~2.9 | t | 2H | CH₂-COO (Propanoate) |
| ~1.2 | t | 3H | CH₃ (Ethyl) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~139 | C-3 (Pyrazole) |
| ~129 | C-5 (Pyrazole) |
| ~106 | C-4 (Pyrazole) |
| ~61 | O-CH₂ (Ethyl) |
| ~48 | N-CH₂ (Propanoate) |
| ~35 | CH₂-COO (Propanoate) |
| ~14 | CH₃ (Ethyl) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
IR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 3-(1H-pyrazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-(1H-pyrazol-1-yl)propanoic acid. It also includes a detailed experimental protocol for its synthesis, providing a comprehensive resource for researchers working with this and related molecules.
Spectroscopic and Spectrometric Data
The following tables summarize the key NMR and mass spectrometry data for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.54 | d, J=1.5 Hz | 1H | H-5 (pyrazole) |
| 7.45 | d, J=2.3 Hz | 1H | H-3 (pyrazole) |
| 6.21 | t, J=2.1 Hz | 1H | H-4 (pyrazole) |
| 4.53 | t, J=6.3 Hz | 2H | N-CH₂ |
| 3.04 | t, J=6.3 Hz | 2H | CH₂-COOH |
Note: The carboxylic acid proton (COOH) may show a broad singlet at a variable chemical shift, typically between 10-13 ppm, and is often not observed due to exchange with residual water in the solvent.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 177.0 | C=O (Carboxylic Acid) |
| 139.9 | C-3 (pyrazole) |
| 129.1 | C-5 (pyrazole) |
| 105.8 | C-4 (pyrazole) |
| 48.9 | N-CH₂ |
| 33.8 | CH₂-COOH |
Table 3: Mass Spectrometry Data (ESI)
| m/z | Ion |
| 141.0659 | [M+H]⁺ |
| 163.0478 | [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via a Michael addition of pyrazole to an acrylate ester, followed by hydrolysis.
Materials:
-
Pyrazole
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve pyrazole (1.0 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide. To this solution, add ethyl acrylate (1.1 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of the Ester: After completion of the reaction, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ethyl 3-(1H-pyrazol-1-yl)propanoate in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Acidification and Isolation: After hydrolysis, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use standard pulse sequences for both ¹H and ¹³C acquisitions.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The mass analyzer can be a time-of-flight (TOF), Orbitrap, or other high-resolution analyzer.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for compound characterization.
A Technical Guide to the Solubility of 3-(1H-pyrazol-1-yl)propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-(1H-pyrazol-1-yl)propanoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found to be publicly available. Consequently, this document provides a detailed framework to enable researchers to determine the solubility of this compound experimentally. It includes a discussion of the compound's structural features relevant to its solubility, a general experimental protocol for solubility determination, and a template for data presentation. This guide is intended to be a practical resource for scientists working with this compound in areas such as drug development, chemical synthesis, and formulation science.
Introduction
This compound is a bifunctional molecule containing both a pyrazole ring and a carboxylic acid moiety. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The carboxylic acid group imparts acidic properties and potential for various chemical modifications. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and manufacturability. For instance, poor aqueous solubility can hinder drug absorption, while appropriate solubility in organic solvents is essential for processes like crystallization, chromatography, and formulation development.
This guide provides a comprehensive overview of the expected solubility characteristics of this compound based on its functional groups and outlines a reliable experimental method for its quantitative determination.
Predicted Solubility Profile
Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made.
-
Carboxylic Acid Group: The presence of the carboxylic acid group suggests that the compound will be soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors. Carboxylic acids with low molecular weight are generally soluble in alcohols (e.g., methanol, ethanol), and other polar solvents.[2][3]
-
Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[4] The pyrazole moiety in the target molecule will contribute to its overall polarity and potential for interactions with various solvents.
-
Overall Polarity: The combination of the polar carboxylic acid group and the pyrazole ring suggests that this compound will exhibit good solubility in polar protic and aprotic organic solvents. Its solubility in nonpolar solvents is expected to be limited.
Quantitative Solubility Data
As of the date of this publication, a thorough search of available scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents. Therefore, experimental determination is necessary to obtain this crucial data. The following sections provide a detailed protocol and a standardized table for recording such measurements.
Table 1: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Acetonitrile | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Add other solvents as needed |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
4.3. Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
In the context of solubility determination, a logical relationship diagram can illustrate the factors influencing the outcome.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this data experimentally. The predicted solubility profile, based on the compound's functional groups, suggests good solubility in polar organic solvents. The provided experimental protocol, based on the reliable shake-flask method, offers a clear and detailed procedure for obtaining accurate and reproducible solubility data. This information is invaluable for the advancement of research and development involving this promising chemical entity.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Video: Physical Properties of Carboxylic Acids [jove.com]
- 4. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole-Based Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole-based carboxylic acids. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2] This document details their synthesis, physicochemical characteristics, spectroscopic signatures, and roles in biological pathways, offering valuable insights for professionals in pharmaceutical and chemical research.
Chapter 1: Synthesis of Pyrazole-Based Carboxylic Acids
The synthesis of pyrazole carboxylic acid derivatives is versatile, with several established methods. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3] Another significant method is the reaction of furan-2,3-diones with hydrazones, which yields tetra-substituted pyrazole-3-carboxylic acids.[4][5] Furthermore, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes provide a direct route to the pyrazole core.[4] These synthetic strategies allow for a high degree of functional group diversity, which is crucial for developing new therapeutic agents.[6]
Chapter 2: Physical Properties
The physical properties of pyrazole-based carboxylic acids, such as melting point, acidity (pKa), and lipophilicity (log P), are critical for their application in drug development, influencing factors like solubility and membrane permeability. These properties are heavily dependent on the substitution pattern on the pyrazole ring.[7] For instance, the parent compound, pyrazole, is a colorless solid with a melting point of 70°C, which is attributed to intermolecular hydrogen bonding.[7]
The table below summarizes key quantitative physical data for several common pyrazole carboxylic acids.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | log P |
| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | - | ~3.5-4.5[8][9] | < 2[8][9] |
| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 275 (dec.) | ~3.5-4.5[8][9] | -0.3[10] |
| 1H-Pyrazole-5-carboxylic acid | C₄H₄N₂O₂ | 112.09[11] | - | ~3.5-4.5[8][9] | < 2[8][9] |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | - | - | - |
Note: pKa and log P values can vary based on experimental conditions and the specific derivative.
Chapter 3: Chemical Properties and Reactivity
Pyrazole and its derivatives are aromatic heterocyclic compounds.[7] The pyrazole ring contains a pyrrole-like nitrogen atom (N1), which can act as a proton donor, and a pyridine-like nitrogen atom (N2), which serves as a proton acceptor.[3] This structure allows pyrazoles to act as either weak acids or bases.[3] The carboxylic acid moiety imparts typical acidic reactivity, readily undergoing reactions such as esterification and amidation, often by first converting the acid to a more reactive acid chloride.[1][5][12] These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.[1][13]
Chapter 4: Spectroscopic Characterization & Experimental Protocols
The structural elucidation of pyrazole-based carboxylic acids relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure of synthesized pyrazole derivatives.[13] In ¹H NMR spectra, the carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The protons on the pyrazole ring appear in the aromatic region (typically 6-8 ppm). In ¹³C NMR, the carbonyl carbon of the carboxylic acid is observed around 160-180 ppm.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the pyrazole carboxylic acid derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
If the sample is not fully soluble, gentle warming or sonication may be applied.
-
Place the NMR tube in the spectrometer's spinner turbine, ensuring the correct depth, and insert it into the NMR magnet for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For carboxylic acid derivatives, a common fragmentation is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺), which often appears as a prominent peak.[14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Pyrazole carboxylic acids exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1725 cm⁻¹), and an N-H stretch from the pyrazole ring (around 3100-3500 cm⁻¹).[15][16]
Experimental Protocol: FT-IR using KBr Pellet
-
Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[17] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are common in these structures.[15][18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow a suitable single crystal of the compound, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystal should be of good quality, with well-defined faces and no visible cracks.
-
Select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the goniometer head on the X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.[15]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates.[15]
Chapter 5: Role in Drug Development and Biological Activity
Pyrazole-based carboxylic acids are significant scaffolds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][19] Their structural versatility allows for fine-tuning of their pharmacological profiles.[2]
One area where pyrazole derivatives have shown promise is in the modulation of inflammatory pathways. For example, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-Like Receptor (TLR) signaling.[20] TLRs are key components of the innate immune system, and their dysregulation is linked to various inflammatory diseases. These pyrazole-based inhibitors can modulate the protein-protein interactions essential for the TLR signaling cascade, making them promising candidates for new anti-inflammatory drugs.[20]
Conclusion
Pyrazole-based carboxylic acids represent a privileged and highly versatile class of compounds in chemical and pharmaceutical sciences. Their accessible synthesis, tunable physicochemical properties, and diverse biological activities ensure their continued importance in drug discovery. A thorough understanding of their physical and chemical characteristics, supported by robust analytical and spectroscopic methods, is fundamental for the rational design and development of novel therapeutics. Future research will undoubtedly continue to uncover new applications for this remarkable heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanoic Acid (CAS 89532-73-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding specific experimental protocols, quantitative biological data (IC50, Ki), and detailed mechanisms of action for 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) is limited. This guide provides a comprehensive overview based on the known properties of the compound and extrapolates potential synthetic routes, biological activities, and experimental methodologies from closely related pyrazole derivatives. The experimental protocols described herein are illustrative and may require optimization.
Introduction
This compound, identified by the CAS number 89532-73-0, is a pyrazole-containing carboxylic acid. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The presence of the propanoic acid side chain provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific biological targets for this particular molecule are not extensively documented in publicly accessible literature, its structural features suggest potential for investigation in various therapeutic areas.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 89532-73-0 | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-Pyrazole-1-propanoic acid | N/A |
| Molecular Formula | C₆H₈N₂O₂ | N/A |
| Molecular Weight | 140.14 g/mol | N/A |
| Boiling Point | 312.8 ± 25.0 °C | N/A |
| Density | 1.26 ± 0.1 g/cm³ | N/A |
| pKa | 4.29 ± 0.10 | N/A |
| Storage | Room temperature, sealed in a dry environment | N/A |
Synthesis
Illustrative Experimental Protocol: Two-Step Synthesis
This protocol is a general representation and may require optimization for this specific compound.
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with appropriate safety precautions).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
-
Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 3-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
A precipitate of this compound should form. If not, extract the aqueous layer with a polar organic solvent such as ethyl acetate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 1: Illustrative two-step synthesis workflow for this compound.
Potential Biological Activities and Uses
While specific biological data for this compound is scarce, the broader class of pyrazole derivatives has been extensively studied, revealing a wide array of pharmacological activities. Extrapolation from these studies suggests potential areas of investigation for this compound.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest.
-
Antimicrobial Activity: The pyrazole nucleus is a component of some antimicrobial agents, suggesting potential antibacterial or antifungal properties.
-
Neuroprotective and Cardioprotective Effects: Some sources allude to the potential for pyrazole derivatives to exhibit protective effects in neurological and cardiovascular models, possibly through antioxidant or other mechanisms.
Illustrative Experimental Protocols for Biological Evaluation
The following are general protocols that could be adapted to investigate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Introduction to pyrazole compounds in medicinal chemistry
An In-depth Technical Guide to Pyrazole Compounds in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities.[3][4] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular agents, among others.[5][6][7][8] Notable examples include the COX-2 inhibitor Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction drug Sildenafil.[3][9] This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic applications of pyrazole compounds. It includes structured data on their biological potency, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways to illustrate their mechanisms of action.
Introduction to the Pyrazole Scaffold
Pyrazole, or 1,2-diazole, is a heterocyclic amine with the molecular formula C₃H₄N₂.[1] Its structure features a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its success in drug design.[9] This allows it to serve as a bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and better pharmacokinetic profiles.[9] The metabolic stability of the pyrazole nucleus is another key factor in its prevalence in recently approved drugs.[10] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has become central to the development of new therapeutic agents.[1][11]
Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole core is highly versatile, with several established methods allowing for the creation of diverse derivatives.
Knorr Pyrazole Synthesis
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12] This method is highly adaptable, enabling the introduction of various substituents onto the pyrazole ring.[12]
Caption: General workflow for the Knorr Pyrazole Synthesis.
Other Synthetic Routes
Modern synthetic chemistry has expanded the toolbox for creating pyrazoles:
-
Reaction of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a common route to produce pyrazolines, which can then be oxidized to form the aromatic pyrazole ring.[13][14]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of diazo compounds (as 1,3-dipoles) with alkenes or alkynes, providing a direct route to the pyrazole core.[7]
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have become an efficient and environmentally friendly way to synthesize complex and densely functionalized pyrazole derivatives.[15]
Pharmacological Profile and Therapeutic Applications
The structural versatility of the pyrazole scaffold has led to its integration into drugs targeting a wide range of diseases.
Table 1: Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil | Vasodilator | Phosphodiesterase-5 (PDE5) Inhibitor |
| Apixaban | Anticoagulant | Direct Factor Xa Inhibitor |
| Ruxolitinib | Anticancer | Janus Kinase (JAK1/JAK2) Inhibitor |
| Encorafenib | Anticancer | BRAF Kinase Inhibitor |
| Niraparib | Anticancer | Poly (ADP-ribose) Polymerase (PARP) Inhibitor |
| Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |
| Berotralstat | Hereditary Angioedema | Plasma Kallikrein Inhibitor |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[2] Celecoxib is a well-known example that selectively inhibits COX-2, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[16]
Caption: Prostaglandin biosynthesis and site of COX-2 inhibition.
Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| Celecoxib | 0.28 | >178 |
| Compound 129 | 0.26 | >192 |
| Benzotiophenyl analog (44) | 0.01 | N/A |
| Pyrazole-pyrazoline hybrid (112) | N/A (Potent) | High |
IC₅₀ is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Sources:[16][17][18]
Anticancer Activity
The pyrazole scaffold is integral to numerous modern cancer therapies, particularly small-molecule kinase inhibitors.[17] These drugs target specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation.
-
Kinase Inhibition: Pyrazole-containing drugs like Ruxolitinib and Encorafenib inhibit Janus kinases (JAKs) and BRAF kinase, respectively.[9][10] These kinases are crucial components of signaling pathways (e.g., JAK-STAT, MAPK/ERK) that control cell growth and survival.[9]
-
PARP Inhibition: Niraparib is a PARP inhibitor used in cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[9]
-
CDK Inhibition: Certain pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which regulate the cell cycle.[19]
Caption: Simplified MAPK/ERK pathway showing BRAF inhibition.
Caption: Simplified JAK-STAT pathway showing JAK inhibition.
Table 3: Anticancer Activity of Representative Pyrazole Compounds
| Compound | Target/Cell Line | IC₅₀ / GI₅₀ (µM) |
|---|---|---|
| Ruxolitinib | JAK1 / JAK2 | ~0.003 (for both) |
| Encorafenib | BRAF V600E | ~0.0003 |
| Niraparib | PARP-1 / PARP-2 | ~0.003 / ~0.002 |
| Compound 21 | Aurora-A kinase | 0.16 |
| Compound 21 | HCT116 (Colon) | 0.39 |
| Compound 21 | MCF-7 (Breast) | 0.46 |
| Compound 5 | CDK2 | 0.56 |
| Compound 6 | CDK2 | 0.46 |
GI₅₀ is the concentration for 50% growth inhibition. Sources:[9][17][18][19]
Antimicrobial Activity
The pyrazole scaffold has been investigated for its potential to combat microbial infections. Derivatives have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA), Gram-negative bacteria like E. coli, and various fungi.[1][20]
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound Series | Organism | MIC (µg/mL or µM) |
|---|---|---|
| Imidazole Diarylpyrazoles | M. tuberculosis H37Rv | 3.95–12.03 µg/mL |
| Triazole Diarylpyrazoles | M. tuberculosis H37Rv | 4.35–25.63 µg/mL |
| Pyrazole Derivative 158 | S. aureus | <3.125 µg/mL |
| Pyrazole Derivative 158 | E. coli | <1.6125 µg/mL |
MIC is the Minimum Inhibitory Concentration. Sources:[20][21]
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of pyrazole compounds, representative of common practices in the field.
General Protocol for Knorr Pyrazole Synthesis
This protocol outlines the one-pot synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone (an α,β-unsaturated ketone) and a hydrazine.[14]
Caption: Experimental workflow for pyrazole synthesis.
-
Reaction Setup: To a round-bottom flask, add the appropriate chalcone (1.0 eq.), the arylhydrazine hydrochloride (1.2 eq.), and absolute ethanol as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro COX Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, colorimetric substrate, and arachidonic acid solution. Prepare stock solutions of test compounds in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the test pyrazole compound at various concentrations (or a known inhibitor like Celecoxib as a positive control) to the wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol for In Vitro Anticancer (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting cell viability against compound concentration.
Conclusion
The pyrazole scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a multitude of drugs with significant clinical impact. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial and cardiovascular effects, ensures that pyrazole and its derivatives will continue to be a focus of intensive research and development for novel therapeutics. Future work will likely involve the creation of pyrazole-based hybrids and conjugates to achieve multi-target therapies and overcome drug resistance.[10]
References
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. academicstrive.com [academicstrive.com]
- 8. academicstrive.com [academicstrive.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 21. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanoic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propanoic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive carboxylic acid moiety with the biologically active pyrazole nucleus, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, known to impart favorable physicochemical and pharmacological properties to molecules. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of this compound and its derivatives in research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2694-71-5 | N/A |
| Molecular Formula | C6H8N2O2 | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the aza-Michael addition of pyrazole to an acrylic acid derivative. This reaction is typically carried out under basic conditions.
Experimental Protocol: Michael Addition
Materials:
-
Pyrazole
-
Acrylic acid
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, water, or solvent-free)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole in the chosen solvent. If the reaction is to be performed solvent-free, pyrazole can be used directly.
-
Addition of Base: Add the base to the pyrazole solution/mixture. The amount of base can be catalytic or stoichiometric, depending on the specific protocol.
-
Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. The reaction is often exothermic, so controlled addition and cooling may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in water.
-
Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid, which may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield a white to off-white crystalline solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Potential Research Applications
The bifunctional nature of this compound makes it a versatile tool in various research areas, primarily in the development of novel therapeutic agents.
Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors. The propanoic acid side chain of this compound can be readily modified to introduce various pharmacophores that can interact with the ATP-binding site of kinases. Derivatives of this compound have been investigated as inhibitors of a range of kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. For instance, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a known intermediate in the synthesis of the JAK inhibitor Ruxolitinib.
Anti-inflammatory Agents
The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory cascade.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains. This compound can serve as a starting point for the synthesis of novel compounds with potential antimicrobial efficacy. The propanoic acid handle allows for the introduction of functionalities that can enhance cell permeability and target specific microbial pathways.
Linker in Medicinal Chemistry
The carboxylic acid group of this compound provides a convenient attachment point for linking the pyrazole core to other molecules. This is particularly useful in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where a target-binding moiety is linked to an E3 ligase-recruiting moiety. It can also be used in fragment-based drug discovery to link a pyrazole fragment to other fragments or to a core scaffold.
Quantitative Data on Derivatives
While specific quantitative biological data for the parent this compound is not extensively reported in the public domain, numerous studies have quantified the activity of its derivatives. The following table summarizes representative data for such derivatives to illustrate the potential of this scaffold.
| Derivative Structure | Target | Activity (IC50/EC50) | Reference |
| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib) | JAK1 | 3.3 nM | N/A |
| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib) | JAK2 | 2.8 nM | N/A |
| Various pyrazole-carboxamide derivatives | Various cancer cell lines | Micromolar to nanomolar range | N/A |
| Substituted 3-(1H-pyrazol-1-yl)propanamides | Bacterial and fungal strains | MIC values in the µg/mL range | N/A |
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—the biologically active pyrazole ring and the synthetically tractable carboxylic acid—provide a robust platform for the development of novel therapeutic agents. The demonstrated success of its derivatives as potent kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds underscores the significant potential of this scaffold in drug discovery. Further exploration of the chemical space around this compound is likely to yield new and improved candidates for a variety of disease targets. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their own research endeavors.
References
Methodological & Application
Synthesis of 3-(1H-pyrazol-1-yl)propanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthesis protocol for 3-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a base-catalyzed Michael addition of pyrazole to ethyl acrylate, followed by the hydrolysis of the resulting ester. This protocol offers a reliable and efficient method for the preparation of the title compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of new therapeutic agents due to their diverse pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules, including various active pharmaceutical ingredients. The following protocol outlines a straightforward and reproducible method for its preparation.
Chemical Reaction
The synthesis proceeds in two main steps:
-
Michael Addition: Pyrazole undergoes a conjugate addition to ethyl acrylate in the presence of a base to form ethyl 3-(1H-pyrazol-1-yl)propanoate.
-
Hydrolysis: The ethyl ester is then hydrolyzed under acidic conditions to yield the final product, this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
Materials:
-
Pyrazole
-
Ethyl acrylate
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add cesium carbonate (Cs₂CO₃) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), solid
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq), add 6 M hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with solid sodium hydroxide to a pH of approximately 3-4.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting solid is this compound. The product can be further purified by recrystallization if needed.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 3-(1H-pyrazol-1-yl)propanoate | C₈H₁₂N₂O₂ | 168.19 | ~90 | N/A (Oil) | 7.49 (d, J=1.8 Hz, 1H), 7.42 (d, J=2.2 Hz, 1H), 6.23 (t, J=2.0 Hz, 1H), 4.41 (t, J=6.6 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.87 (t, J=6.6 Hz, 2H), 1.22 (t, J=7.1 Hz, 3H) | 170.8, 139.5, 129.0, 105.7, 61.1, 47.8, 34.5, 14.1 |
| This compound | C₆H₈N₂O₂ | 140.14 | ~85 | 104-106 | 10.5 (br s, 1H), 7.51 (d, J=1.8 Hz, 1H), 7.45 (d, J=2.2 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.43 (t, J=6.6 Hz, 2H), 2.94 (t, J=6.6 Hz, 2H) | 175.9, 139.7, 129.1, 105.8, 47.5, 34.0 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Cesium carbonate is a strong base; avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive; handle with care.
-
Ethyl acrylate is flammable and a lachrymator.
Conclusion
The protocol described provides a robust and efficient method for the synthesis of this compound. The two-step process is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The provided data and workflow diagrams offer a comprehensive guide for the successful preparation of this important chemical intermediate.
Application Notes and Protocols for 3-(1H-pyrazol-1-yl)propanoic acid as a Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propanoic acid is a versatile bifunctional linker used in chemical biology and drug development. Its structure, featuring a stable pyrazole ring and a terminal carboxylic acid, allows for the conjugation of various molecules. The propanoic acid moiety provides a flexible three-carbon spacer, while the pyrazole nucleus can participate in hydrogen bonding and offers metabolic stability. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical linker.
Key Applications
-
Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules to introduce a pyrazole moiety or to serve as a spacer arm.
-
Drug Development: Used as a linker in the synthesis of more complex drug candidates, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.
-
Material Science: Modification of surfaces and polymers to alter their chemical and physical properties.
Chemical and Physical Properties
Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
| pKa (Carboxylic Acid) | ~4.5 |
Experimental Protocols
Protocol 1: Activation of this compound with NHS Ester Formation
This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the byproduct is water-soluble and can be removed during the workup.
-
The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by silica gel chromatography.
Protocol 2: Amide Bond Formation with a Primary Amine
This protocol details the conjugation of the activated this compound NHS ester to a molecule containing a primary amine (R-NH₂).
Materials:
-
Solution of this compound NHS ester (from Protocol 1)
-
Amine-containing molecule (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM or DMF
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve the amine-containing molecule (R-NH₂) (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add TEA or DIPEA (1.5-2.0 eq) to the solution to act as a base.
-
Slowly add the solution of this compound NHS ester (1.2 eq) to the amine solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be washed with a mild acid (e.g., 1M HCl) and brine to remove excess base and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final product can be purified by silica gel chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the conjugation of this compound to a generic primary amine. Actual results may vary depending on the specific substrates and conditions used.
| Parameter | Value | Reference |
| Activation Reagent | EDC/NHS | General Amide Coupling Protocols |
| Solvent | DMF | General Amide Coupling Protocols |
| Reaction Time (Activation) | 12-16 hours | General Amide Coupling Protocols |
| Reaction Time (Conjugation) | 2-24 hours | General Amide Coupling Protocols |
| Typical Yield | 60-90% | Based on similar amide coupling reactions |
| Linker Stability | Stable under physiological conditions (pH 7.4) | Pyrazole rings are generally metabolically stable. |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step process of activating this compound and its subsequent conjugation to an amine-containing molecule.
Caption: Workflow for the synthesis of a conjugate using this compound.
Application in PROTAC Synthesis
This diagram shows a logical relationship of how this compound can be used as a linker in the synthesis of a PROTAC molecule.
Caption: Logical workflow for PROTAC synthesis using the pyrazole linker.
Application Notes and Protocols for Amide Coupling Reactions with 3-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions involving 3-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry. The resulting pyrazole-containing amides are of significant interest due to their prevalence in compounds targeting a range of diseases, particularly in oncology and inflammatory conditions. This document outlines various synthetic protocols, presents quantitative data for different coupling methods, and illustrates a relevant biological signaling pathway where these compounds show potential activity.
Introduction
The pyrazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities.[1] Amides derived from this compound are key intermediates and final products in the development of novel therapeutics. These compounds have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The formation of the amide bond is a critical step in the synthesis of these molecules, and a variety of coupling reagents can be employed to achieve this transformation efficiently. This document details several common and effective methods for the amide coupling of this compound with various amines.
Data Presentation: Comparison of Amide Coupling Methods
The following tables summarize quantitative data for different amide coupling methods. It is important to note that yields can be highly dependent on the specific amine coupling partner and the reaction scale.
Table 1: Amide Synthesis via Acyl Chloride Intermediate
| Amine Substrate | Product | Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Substituted Anilines | N-Aryl-3-(1H-pyrazol-1-yl)propanamides | 3-chloropropionyl chloride, then pyrazole | DMF | Not Specified | Not Specified | 30-72 | [2] |
| 4-Cyano-3-(trifluoromethyl)aniline | (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-(1H-pyrazol-1-yl)propanamide | SOCl₂ then Et₃N | THF | 2-3 h | -10 to 50°C | 52 | [3] |
Table 2: Standard Amide Coupling Reagents - General Conditions
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Typical Reaction Time | Typical Temperature | Typical Yield Range (%) |
| HATU | None | DIPEA (2-3) | DMF, DCM | 1-4 h | Room Temp. | 70-95 |
| EDC | HOBt (1.2) | DIPEA (2-3) | DCM, DMF | 12-24 h | 0°C to Room Temp. | 60-90 |
| PyBOP | None | DIPEA (2-3) | DMF, DCM | 1-3 h | 0°C to Room Temp. | 70-95 |
Experimental Protocols
Below are detailed methodologies for key amide coupling experiments.
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.05 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines the procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
-
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous DCM or DMF
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.
-
Add DIPEA (2.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography.
-
Protocol 3: Amide Coupling using PyBOP
This protocol details the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) for the amide coupling reaction.
-
Materials:
-
This compound
-
Amine of interest
-
PyBOP
-
DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
10% Citric acid solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq.) to the solution.
-
Cool the mixture to 0°C and add PyBOP (1.2 eq.).[4]
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.[5]
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 10% citric acid solution, saturated aqueous NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Potential Biological Target: PI3K/AKT/mTOR Signaling Pathway
Many pyrazole derivatives have been identified as kinase inhibitors. A significant number of these target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[1][6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazole-amide derivatives.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(1H-pyrazol-1-yl)propanoic acid in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]
The pyrazole scaffold is a valuable component in medicinal chemistry due to its unique chemical properties and biological activities.[5] Incorporating pyrazole-containing linkers, such as those derived from 3-(1H-pyrazol-1-yl)propanoic acid, into PROTAC design offers several potential advantages. The pyrazole ring can introduce a degree of rigidity to the linker, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.[4] Additionally, the nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors, potentially influencing solubility and cell permeability.
These application notes provide a comprehensive overview of the use of this compound in PROTAC linker design, including a detailed synthesis protocol, and methodologies for evaluating the biological activity of the resulting PROTACs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-linking Experiments Using 3-(1H-pyrazol-1-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a hypothetical guide for the use of 3-(1H-pyrazol-1-yl)propanoic acid derivatives in protein cross-linking experiments. As of the latest literature review, specific applications and established protocols for this particular class of compounds in protein-protein interaction studies are not widely documented. Therefore, the information presented here is based on the general principles of chemical cross-linking, the inherent reactivity of the functional groups in the proposed cross-linker, and standard proteomics workflows. Researchers should consider this a foundational template and perform thorough optimization and validation for their specific biological systems.
Introduction to this compound Derivatives as Cross-linking Agents
This compound and its derivatives represent a potential class of bifunctional cross-linking agents for the study of protein-protein interactions. The core structure consists of a pyrazole ring, a propanoic acid moiety, and can be further functionalized to create either homobifunctional or heterobifunctional cross-linkers. The carboxylic acid group of the propanoic acid provides a reactive handle for covalent modification of proteins, typically targeting primary amines (lysine residues and N-termini) through the formation of an active ester. The pyrazole ring itself, or substituents attached to it, can be designed to incorporate a second reactive group, such as a photo-activatable moiety (e.g., diazirine or aryl azide) for heterobifunctional, photo-inducible cross-linking.
These agents could offer several advantages, including a defined spacer arm length determined by the propanoic acid chain and any additional linkers, as well as the potential for novel reactivity based on the pyrazole core. The applications of such cross-linkers span from mapping protein-protein interaction interfaces and elucidating the topology of protein complexes to capturing transient or weak interactions in vitro and potentially in vivo.
Data Presentation: Hypothetical Cross-linking Efficiency
The following table summarizes hypothetical quantitative data from a cross-linking experiment using a synthesized heterobifunctional this compound derivative, "Pyr-X-Linker," on a model protein complex (Protein A - Protein B). Pyr-X-Linker is postulated to have an NHS-ester for amine reactivity and a photo-activatable diazirine group.
| Parameter | Value | Units | Notes |
| Cross-linker | Pyr-X-Linker | - | 3-(1-(3-(diazirin-3-yl)phenyl)-1H-pyrazol-4-yl)propanoic acid N-hydroxysuccinimide ester |
| Protein Complex | Protein A - Protein B | - | Purified recombinant complex |
| Concentration of Protein Complex | 2 | µM | In PBS, pH 7.4 |
| Molar Excess of Pyr-X-Linker | 50 | - | Molar ratio of cross-linker to protein complex |
| Incubation Time (NHS-ester reaction) | 30 | minutes | At room temperature |
| UV-activation (Diazirine reaction) | 10 | minutes | 365 nm UV light |
| Inter-protein Cross-links Identified (MS) | 15 | - | Unique cross-linked peptide pairs between Protein A and Protein B |
| Intra-protein Cross-links Identified (MS) | 42 | - | Unique cross-linked peptide pairs within Protein A or Protein B |
| Cross-linking Efficiency (SDS-PAGE) | ~25 | % | Estimated by densitometry of the cross-linked complex band |
Experimental Protocols
Synthesis of a Heterobifunctional this compound Derivative (Hypothetical)
This protocol outlines a plausible synthetic route for a heterobifunctional cross-linker based on the specified core structure.
Objective: To synthesize an amine-reactive and photo-reactive cross-linker.
Materials:
-
This compound
-
Reagents for functionalization (e.g., a diazirine-containing aryl halide for Suzuki coupling)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Functionalization of the Pyrazole Ring: Modify the this compound to introduce a photo-reactive group (e.g., a diazirine) onto the pyrazole ring. This could be achieved through a multi-step synthesis involving protection of the carboxylic acid, functionalization of the pyrazole, and subsequent deprotection.
-
Activation of the Carboxylic Acid: Dissolve the functionalized pyrazole derivative in anhydrous DMF.
-
Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent (e.g., DCC).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the urea byproduct.
-
Purify the resulting NHS-ester functionalized cross-linker using column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Store the final product under anhydrous conditions at -20°C.
Protocol for Cross-linking a Purified Protein Complex
Objective: To covalently link interacting proteins within a purified complex using the synthesized pyrazole-based cross-linker.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0, amine-free)
-
Synthesized heterobifunctional pyrazole cross-linker stock solution (e.g., 10-50 mM in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (365 nm)
-
SDS-PAGE materials
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the pyrazole cross-linker to the desired final molar excess (e.g., 25-100 fold molar excess over the protein complex).
-
NHS-ester Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes to allow the NHS-ester to react with primary amines on the protein surfaces.
-
Quenching (Optional): If removal of unreacted NHS-ester is desired before photo-activation, the reaction can be quenched by adding a final concentration of 20-50 mM Tris-HCl. Alternatively, excess reagent can be removed by buffer exchange using a desalting column.
-
Photo-activation: Place the reaction tube on ice and irradiate with a 365 nm UV lamp for 5-15 minutes to activate the diazirine group and induce cross-linking to nearby amino acid residues.
-
Quench Photo-reaction: After irradiation, the reaction is complete.
-
Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
Preparation for Mass Spectrometry: Excise the bands of interest from the gel, perform in-gel digestion with trypsin, and extract the peptides for subsequent LC-MS/MS analysis to identify the cross-linked residues.
Mass Spectrometry Data Analysis Workflow
Objective: To identify the cross-linked peptides and map the interaction sites.
Procedure:
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer.
-
Database Searching: Use specialized cross-linking software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database containing the sequences of the target proteins.
-
Search Parameters: Specify the mass of the cross-linker and the reactive specificities (e.g., Lys, Ser, Thr, Tyr, Asp, Glu for the NHS-ester and any amino acid for the photo-activated diazirine).
-
Validation: Manually inspect the identified cross-linked peptide spectra to ensure high-confidence assignments.
-
Structural Mapping: Map the identified cross-linked residues onto available protein structures to visualize the distance constraints and infer the protein-protein interaction interface.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Application of 3-(1H-pyrazol-1-yl)propanoic acid in solid-phase synthesis
Application of Pyrazole Derivatives in Solid-Phase Synthesis
Affiliation: Advanced Synthesis Core, Institute for Drug Discovery
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of organic molecules. A key aspect of successful solid-phase synthesis is the choice of appropriate building blocks and linkers that allow for the assembly of complex structures on a solid support. While a vast array of chemical moieties have been adapted for SPS, pyrazoles represent a particularly valuable scaffold due to their prevalence in medicinally active compounds.
This document provides detailed application notes and protocols related to the use of pyrazole-containing molecules in solid-phase synthesis. While specific, documented applications of 3-(1H-pyrazol-1-yl)propanoic acid in solid-phase synthesis are not prevalent in the surveyed literature, this document will provide a representative protocol for the synthesis of a pyrazole library on a solid support. Furthermore, a hypothetical protocol will be presented to illustrate how a molecule like this compound could be utilized as a building block in solid-phase peptide synthesis (SPPS).
Application Note 1: Solid-Phase Synthesis of a 1,3,5-Trisubstituted Pyrazole Library
This section details a general method for the parallel synthesis of a library of pyrazole derivatives on a solid support. This approach is valuable for generating a diverse set of compounds for screening in drug discovery programs. The synthesis utilizes a traceless linker strategy, where the point of attachment to the resin is cleaved in the final step, leaving no trace of the linker on the product.
Workflow Overview
The overall workflow for the solid-phase synthesis of a pyrazole library involves the immobilization of a ketone precursor, followed by the formation of an enaminone, cyclization with a hydrazine, and finally, cleavage from the solid support.
Figure 1: General workflow for the solid-phase synthesis of a pyrazole library.
Experimental Protocol: Parallel Synthesis of a Pyrazole Library
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
4-Hydroxyacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Bredereck's reagent (tert-Butoxybis(dimethylamino)methane)
-
Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Immobilization of 4-Hydroxyacetophenone:
-
Swell Merrifield resin (1.0 g, 1.2 mmol/g loading) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve 4-hydroxyacetophenone (3.0 eq) in DMF (5 mL).
-
Add NaH (3.0 eq) portion-wise to the 4-hydroxyacetophenone solution at 0 °C. Stir for 30 minutes.
-
Add the solution of the phenoxide to the swollen resin.
-
Heat the reaction mixture at 60 °C for 24 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Enaminone Formation:
-
Swell the acetophenone-functionalized resin in a mixture of toluene (5 mL) and Bredereck's reagent (5 mL).
-
Heat the mixture at 80 °C for 16 hours.
-
Filter the resin and wash with toluene (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cyclization with Hydrazines:
-
Divide the enaminone-functionalized resin into separate reaction vessels.
-
To each vessel, add a solution of a different substituted hydrazine (5.0 eq) in toluene (5 mL).
-
Heat the reactions at 80 °C for 12 hours.
-
Filter the resins and wash with toluene (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resins under vacuum.
-
-
Cleavage from Resin:
-
Treat each resin with a cleavage cocktail of 95:5 TFA/DCM (v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole products.
-
Purify each product by preparative HPLC.
-
Data Presentation
| Hydrazine Used | Product Structure | Yield (%) | Purity (%) |
| Phenylhydrazine | 1-Phenyl-3-(4-hydroxyphenyl)-5-methyl-1H-pyrazole | 75 | >95 |
| Methylhydrazine | 1,5-Dimethyl-3-(4-hydroxyphenyl)-1H-pyrazole | 82 | >95 |
| Hydrazine hydrate | 3-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole | 88 | >95 |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-5-methyl-1H-pyrazole | 72 | >95 |
Table 1: Representative yields and purities for the solid-phase synthesis of a pyrazole library. Yields are calculated based on the initial loading of the resin. Purity was determined by HPLC analysis.
Application Note 2: Hypothetical Application of this compound in Solid-Phase Peptide Synthesis
This section outlines a hypothetical, yet chemically plausible, protocol for the use of this compound as a non-proteinogenic amino acid building block in standard Fmoc-based solid-phase peptide synthesis (SPPS). In this scenario, the pyrazole moiety would be incorporated into a peptide backbone.
Logical Relationship of SPPS Cycle
The standard SPPS cycle involves iterative deprotection and coupling steps to elongate the peptide chain. The incorporation of a non-standard building block like this compound follows the same fundamental logic.
Figure 2: The logical steps for incorporating this compound into a peptide chain during SPPS.
Hypothetical Experimental Protocol: Incorporation of this compound into a Peptide
Assumptions:
-
Fmoc-protected this compound is available. The Fmoc group would be attached to the pyrazole nitrogen if it were unprotected, or more likely, this building block would be used to cap the N-terminus of a peptide. For this protocol, we will assume it is being coupled as a carboxylic acid to a free amine on the growing peptide chain.
Materials:
-
Rink Amide resin (or other suitable resin for peptide synthesis)
-
Fmoc-protected amino acids
-
Fmoc-3-(1H-pyrazol-1-yl)propanoic acid (hypothetical)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Preparation:
-
Swell Rink Amide resin (0.5 g, 0.5 mmol/g loading) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
-
Standard Peptide Elongation (Example with one standard amino acid):
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Coupling of first amino acid (e.g., Fmoc-Ala-OH): In a separate vial, dissolve Fmoc-Ala-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF. Add this solution to the resin and agitate for 1 hour.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of this compound:
-
Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine of the alanine residue.
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Coupling of this compound: In a separate vial, dissolve this compound (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF. Add this solution to the resin and agitate for 2 hours. A longer coupling time may be necessary for this non-standard building block.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry under vacuum.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by preparative HPLC.
-
Expected Outcome and Data
| Building Block | Coupling Time (h) | Expected Purity (%) |
| Fmoc-Ala-OH | 1 | >98 |
| This compound | 2 | >90 |
Table 2: Hypothetical coupling parameters and expected outcomes for the incorporation of this compound. Purity would be determined by HPLC-MS analysis of the crude peptide.
Conclusion
The pyrazole motif is a valuable component in the design of novel therapeutics. Solid-phase synthesis provides a powerful platform for the creation of pyrazole-containing compound libraries and for the incorporation of pyrazole-based building blocks into peptides and other molecules. The protocols provided herein offer a practical guide for researchers in drug discovery and development to explore the chemical space of pyrazole derivatives. While direct, published use of this compound in solid-phase synthesis is not readily found, the principles of SPPS allow for its hypothetical incorporation, paving the way for the synthesis of novel peptide-pyrazole conjugates.
Application Notes and Protocols for the Functionalization of Molecules with 3-(1H-Pyrazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propanoic acid is a versatile bifunctional molecule increasingly utilized in drug discovery and chemical biology. Its structure, featuring a reactive carboxylic acid group and a stable pyrazole ring, makes it an ideal linker for conjugating molecules of interest to other chemical entities. This is particularly relevant in the development of Proteolysis Targeting Chimers (PROTACs), where it can serve as a flexible and synthetically tractable linker to connect a target protein ligand to an E3 ubiquitin ligase ligand. The pyrazole moiety offers metabolic stability, while the propanoic acid handle allows for straightforward amide bond formation, a cornerstone of bioconjugation chemistry. These application notes provide detailed protocols for the functionalization of molecules with this compound and its application in targeted protein degradation.
Core Applications: PROTAC Development
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This compound is an effective linker component due to its physicochemical properties that can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a critical step for successful protein degradation.
Mechanism of Action of a PROTAC
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Application Notes and Protocols: 3-(1H-pyrazol-1-yl)propanoic Acid for Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(1H-pyrazol-1-yl)propanoic acid in the surface modification of biomaterials. The unique chemical structure of this compound, featuring a pyrazole ring and a terminal carboxylic acid, offers a versatile platform for enhancing the biocompatibility and modulating the cellular response to implantable devices and scaffolds.
Introduction
The interface between a biomaterial and the surrounding biological environment is a critical determinant of its success. Unmodified biomaterial surfaces can trigger adverse reactions, including chronic inflammation, fibrosis, and poor tissue integration. Surface modification with bioactive molecules is a key strategy to improve the performance of medical devices. This compound is a promising candidate for such modifications due to the known biological activities of pyrazole derivatives and the versatile reactivity of its carboxylic acid group.[1][2] Pyrazole-containing compounds have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The carboxylic acid moiety allows for covalent attachment to a variety of biomaterial surfaces and can influence protein adsorption and subsequent cellular behavior.[6][7]
This document outlines the synthesis of this compound, protocols for its immobilization on common biomaterial substrates, and methods for characterizing the modified surfaces and evaluating their biological performance.
Data Presentation
The following tables summarize expected quantitative data for biomaterial surfaces modified with this compound. The data is extrapolated from studies on surfaces with similar functional groups (carboxylic acid and heterocyclic nitrogen compounds) and should be considered as representative expected values.
Table 1: Expected Surface Characterization Data
| Parameter | Unmodified Surface (e.g., Titanium) | Modified Surface | Technique |
| Water Contact Angle | 70° - 80° | 40° - 60° | Goniometry |
| Surface Elemental Composition (Atomic %) | Ti, O | Ti, O, C, N | X-ray Photoelectron Spectroscopy (XPS) |
| Grafting Density | N/A | 1 - 5 molecules/nm² | Quartz Crystal Microbalance (QCM) / XPS |
Table 2: Expected Biological Performance Data
| Parameter | Unmodified Surface | Modified Surface | Assay |
| Fibronectin Adsorption | Baseline | 0.8 - 1.2 µg/cm² | MicroBCA Assay |
| Albumin Adsorption | Baseline | Reduced compared to unmodified | ELISA / QCM |
| Macrophage Adhesion (THP-1) | High | Moderate | Cell counting after 24h |
| Pro-inflammatory Cytokine (TNF-α) Secretion | High | Reduced | ELISA of cell culture supernatant |
| Endothelial Cell Adhesion (HUVEC) | Moderate | High | Cell counting after 4h |
| Cell Viability | > 90% | > 95% | Live/Dead Assay |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a Michael addition reaction, a common method for creating carbon-nitrogen bonds.[8]
Materials:
-
Pyrazole
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole (1 equivalent) in absolute ethanol.
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the solution and stir until the pyrazole is fully deprotonated.
-
Michael Addition: Slowly add ethyl acrylate (1 equivalent) to the reaction mixture at room temperature. Let the reaction proceed for 24 hours with continuous stirring.
-
Hydrolysis: Add a 2M aqueous solution of NaOH (2 equivalents) to the flask and heat the mixture to reflux for 4 hours to hydrolyze the ester.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2M HCl. Extract the aqueous phase three times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Surface Modification of a Titanium-based Biomaterial
This protocol details the covalent immobilization of this compound onto a titanium surface using carbodiimide chemistry, which requires a pre-functionalized aminated surface.
Materials:
-
Titanium coupons
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, Acetone, Ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
Procedure:
-
Substrate Cleaning: Ultrasonically clean titanium coupons sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry under a stream of nitrogen.
-
Surface Amination: Immerse the cleaned coupons in a 2% (v/v) solution of APTES in dry toluene for 2 hours at room temperature. Rinse thoroughly with toluene, followed by ethanol and water to remove excess silane. Cure the aminated surfaces at 110°C for 1 hour.
-
Activation of Carboxylic Acid: Prepare a solution of this compound (10 mM), EDC (20 mM), and NHS (10 mM) in MES buffer (pH 6.0). Allow the solution to react for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Grafting Reaction: Immerse the aminated titanium coupons in the activated acid solution and leave for 2-4 hours at room temperature with gentle agitation.
-
Final Rinsing: Remove the coupons and rinse extensively with PBS (pH 7.4) and deionized water to remove any non-covalently bound molecules. Dry under nitrogen and store in a desiccator.
Protocol 3: Surface Modification of a Polymeric Biomaterial (e.g., PLGA)
This protocol describes the modification of a polyester, such as poly(lactic-co-glycolic acid) (PLGA), which first requires surface hydrolysis to generate carboxylic acid groups, followed by coupling to an amine-terminated version of the pyrazole modifier.
Materials:
-
PLGA films or scaffolds
-
Sodium hydroxide (NaOH)
-
3-(1H-pyrazol-1-yl)propan-1-amine (requires separate synthesis)
-
EDC and NHS
-
MES buffer (pH 6.0) and PBS (pH 7.4)
Procedure:
-
Surface Hydrolysis: Immerse the PLGA material in a 0.01 N NaOH solution for 30 minutes at room temperature to generate surface carboxylic acid groups.[9] Rinse thoroughly with deionized water.
-
Activation of Surface Carboxyl Groups: Immerse the hydrolyzed PLGA in a solution of EDC (40 mM) and NHS (80 mM) in MES buffer (pH 6.0) for 4 hours at 4°C.[9]
-
Grafting Reaction: Prepare a solution of 3-(1H-pyrazol-1-yl)propan-1-amine in PBS (pH 7.4). Immerse the activated PLGA material in this amine solution and react for 12-24 hours at room temperature.
-
Final Rinsing: Rinse the modified material extensively with PBS and deionized water. Lyophilize or air-dry the samples for storage.
Visualization of Workflows and Signaling Pathways
References
- 1. The Modification of Titanium Surface by Decomposition of Tannic Acid Coating | MDPI [mdpi.com]
- 2. Small Molecule-Modified Surfaces Engage Cells Through the αvβ3 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 6. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 9. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Peptides with 3-(1H-pyrazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the conjugation of peptides with 3-(1H-pyrazol-1-yl)propanoic acid. This modification can be employed to introduce a novel heterocyclic moiety onto a peptide backbone, potentially altering its biological activity, stability, or pharmacokinetic properties. The following protocols are based on established peptide coupling methodologies.
Introduction
The functionalization of peptides is a critical strategy in drug discovery and development. The introduction of non-natural amino acids or other chemical entities can enhance therapeutic potential. This compound is a versatile building block that can be conjugated to the N-terminus of a peptide or the side chain of an amino acid residue (e.g., lysine) through a stable amide bond. This document outlines the materials, equipment, and step-by-step procedures for achieving this conjugation, along with methods for purification and characterization of the final product.
Data Presentation
Table 1: Hypothetical Purification and Characterization Data for Pyrazolyl-Peptide Conjugate
| Parameter | Result | Method |
| Purification | ||
| Purity | >95% | RP-HPLC |
| Characterization | ||
| Calculated Mass [M+H]⁺ | Value | - |
| Observed Mass [M+H]⁺ | Value | ESI-MS |
| Retention Time | Value (min) | RP-HPLC |
Note: The actual values will depend on the specific peptide sequence.
Experimental Protocols
This section details two primary methods for the conjugation of this compound to a peptide: solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase N-Terminal Conjugation
This protocol is suitable for the N-terminal modification of a purified peptide.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Dissolution: Dissolve the peptide in anhydrous DMF. In a separate vial, dissolve this compound (1.5 equivalents), HOBt (1.5 equivalents), and DIC (1.5 equivalents) in anhydrous DMF.
-
Activation: Stir the this compound solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to the peptide solution. Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Precipitation: Precipitate the crude peptide conjugate by adding cold diethyl ether to the reaction mixture.
-
Purification: Purify the crude conjugate using RP-HPLC.
-
Characterization: Confirm the identity of the purified conjugate by ESI-MS analysis.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: Solid-Phase N-Terminal Conjugation
This protocol is for the N-terminal modification of a peptide while it is still attached to the solid support resin. This is a common step at the end of a solid-phase peptide synthesis (SPPS) workflow.[4][5]
Materials:
-
Peptide-on-resin with a deprotected N-terminus
-
This compound
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)[2][4]
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
-
RP-HPLC system
-
ESI-MS
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 equivalents), HBTU (3.0 equivalents), and DIPEA (6.0 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide conjugate in cold diethyl ether.
-
Purification: Purify the crude conjugate using RP-HPLC.
-
Characterization: Confirm the identity of the purified conjugate by ESI-MS analysis.
-
Lyophilization: Lyophilize the pure fractions.
Visualizations
Caption: Experimental workflows for solution-phase and solid-phase conjugation.
Caption: Amide bond formation between the peptide and this compound.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 3-(1H-pyrazol-1-yl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of synthesis: the Aza-Michael addition to form the ester intermediate and the subsequent hydrolysis to yield the final acid.
Issue 1: Low or No Yield of Ethyl 3-(1H-pyrazol-1-yl)propanoate (Ester Intermediate)
-
Question: My aza-Michael addition of pyrazole to ethyl acrylate is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in the aza-Michael addition can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Catalyst or Base: The reaction often requires a base to deprotonate the pyrazole, increasing its nucleophilicity.
-
Recommendation: If no base is used, consider adding a catalytic amount of a non-nucleophilic base. If a weak base like triethylamine is ineffective, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate (Cs₂CO₃) can be more effective.[1]
-
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Recommendation: If the reaction is performed at room temperature, consider heating the mixture. A temperature of 80°C has been shown to be effective for similar reactions, often leading to complete conversion within hours.[2]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield.
-
Recommendation: While the reaction can be run neat (solvent-free), using a polar aprotic solvent like THF or DMF can help to solubilize the reactants and facilitate the reaction.[1]
-
-
Poor Quality of Reactants: Impurities in either the pyrazole or ethyl acrylate can inhibit the reaction.
-
Recommendation: Ensure the purity of your starting materials. Ethyl acrylate should be free of polymerization inhibitors if necessary, and pyrazole should be of high purity.
-
-
Issue 2: Incomplete Hydrolysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
Question: I am having difficulty fully hydrolyzing the ester intermediate to the final propanoic acid. What can I do to improve the conversion?
-
Answer: Incomplete hydrolysis is a common issue. The following steps can help to drive the reaction to completion:
-
Insufficient Reaction Time or Temperature: Saponification (base-catalyzed hydrolysis) requires sufficient time and often heat to proceed to completion.
-
Inadequate Amount of Base: The hydrolysis reaction consumes the base stoichiometrically.
-
Recommendation: Use a molar excess of the base (e.g., sodium hydroxide or potassium hydroxide) to ensure the reaction goes to completion.
-
-
Reversibility (for Acid-Catalyzed Hydrolysis): Acid-catalyzed hydrolysis is a reversible reaction.[3][4][5]
-
Issue 3: Difficulty in Purifying the Final Product, this compound
-
Question: My final product is impure, and I am struggling with purification. What are some effective purification strategies?
-
Answer: Purifying the final carboxylic acid can be challenging due to its polarity. Here are some recommended methods:
-
Acid-Base Extraction: Utilize the acidic nature of the product to separate it from neutral or basic impurities.
-
Protocol: After the hydrolysis, neutralize the excess base and then acidify the solution with a strong acid (e.g., HCl) to a pH of around 3-4. This will protonate the carboxylate, making the product less water-soluble. The product can then be extracted with an organic solvent like ethyl acetate.
-
-
Crystallization: If the product is a solid, crystallization is an effective purification method.
-
Protocol: After extraction and drying of the organic layer, concentrate the solution and attempt to crystallize the product from a suitable solvent or solvent mixture. Isopropanol has been used for similar compounds.
-
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed.
-
Recommendation: Use a polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylic acid elutes properly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the aza-Michael addition of pyrazole to an acrylate ester, typically ethyl acrylate, to form ethyl 3-(1H-pyrazol-1-yl)propanoate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.
Q2: Can I perform the aza-Michael addition without a catalyst?
A2: Yes, the aza-Michael addition of pyrazole to acrylates can be performed without a catalyst, often by heating the neat reactants.[2] However, the reaction rate may be slow, and using a base catalyst is often recommended to improve the yield and reaction time.[1]
Q3: What are the advantages of base-catalyzed hydrolysis over acid-catalyzed hydrolysis for the final step?
A3: Base-catalyzed hydrolysis (saponification) is generally preferred for two main reasons: the reaction is irreversible, which helps to drive it to completion, and the resulting carboxylate salt is often easily separated from the alcohol byproduct before acidification to obtain the final product.[3]
Q4: Are there any common side products to be aware of during this synthesis?
A4: During the aza-Michael addition, if the ethyl acrylate is not pure or if the reaction conditions are not optimized, polymerization of the acrylate can occur. In the hydrolysis step, incomplete reaction will leave unreacted ester in the final product.
Data Presentation
Table 1: Optimization of Aza-Michael Addition of Pyrazole to Acrylates
| Entry | Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | None | None | 80 | 4 | >97 |
| 2 | Ethyl Acrylate | LiClO₄ | None | Room Temp | 2-3 (days) | High |
| 3 | Methyl Acrylate | DBU | THF | Room Temp | 14 | 95 |
| 4 | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ (10 mol%) | THF | 25 | 24 | up to 94 |
Table 2: Conditions for Hydrolysis of Related Esters
| Entry | Ester | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-[2-(3-methyl-1H-pyrazol-1-yl)ethylamino]propanoate | Water | Water | 200 | 6 | 70 |
| 2 | Ethyl Acetate | NaOH (aq) | Water | Reflux | Not specified | High |
| 3 | Ethyl Propanoate | NaOH (aq) | Water | Not specified | Not specified | High |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate (Aza-Michael Addition)
This protocol is a general procedure based on common methods for aza-Michael additions of pyrazoles.
-
Reactant Preparation: In a round-bottom flask, dissolve pyrazole (1.0 eq.) in a suitable solvent such as THF, or prepare for a neat reaction.
-
Addition of Base (Optional but Recommended): Add a catalytic amount of a base (e.g., Cs₂CO₃, 10 mol%).
-
Addition of Acrylate: Add ethyl acrylate (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, if a solvent was used, remove it under reduced pressure. If a base was used, it can be neutralized or removed by an aqueous wash. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is a general procedure for the saponification of esters.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Base: Add an excess of sodium hydroxide (e.g., 2.0 eq.) dissolved in water.
-
Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a concentrated acid (e.g., HCl).
-
A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by crystallization or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the aza-Michael addition step.
Caption: Simplified mechanism for the base-catalyzed hydrolysis of the ester intermediate.
References
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)propanoic acid and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and atom-economical method is the aza-Michael addition of pyrazole to a acrylic acid derivative, such as acrylic acid or methyl acrylate.[1][2] This reaction is typically performed under basic conditions to deprotonate the pyrazole, rendering it nucleophilic.[1]
Q2: I am using a substituted pyrazole and I've obtained a mixture of products. What is the likely cause?
When using an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the two nitrogen atoms in the pyrazole ring (N1 and N2) have different steric and electronic environments.[3] This leads to the formation of two different regioisomers upon N-alkylation, which can be challenging to separate.[3][4] The ratio of these isomers is a common issue in pyrazole chemistry and is influenced by factors such as the size of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.[5][6]
Q3: My reaction is complete, but my overall yield is very low. What are the common reasons for this?
Low yields in pyrazole N-alkylation can stem from several factors:
-
Incomplete deprotonation of the pyrazole: The pyrazole N-H must be deprotonated to initiate the nucleophilic attack. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Polymerization of the Michael acceptor: Acrylic acid and its esters are susceptible to polymerization under basic conditions, which consumes the reagent and complicates purification.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
Q4: I see a significant amount of a viscous, insoluble material in my reaction flask. What could this be?
This is likely polyacrylate, resulting from the base-catalyzed polymerization of the acrylic acid or acrylate starting material.[7][8] This side reaction is a known issue in Michael additions involving acrylates.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Insufficient Deprotonation | Use a stronger base (e.g., NaH instead of K2CO3) or ensure anhydrous conditions if using a hydride base. Use at least a stoichiometric amount of base relative to the pyrazole. |
| Polymerization of Acrylic Acid/Acrylate | Add the acrylic acid/acrylate slowly to the reaction mixture containing the deprotonated pyrazole. Keep the reaction temperature as low as feasible. Consider using a hindered base that is less likely to initiate polymerization. |
| Reaction Stalled | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Product Degradation | If the product is sensitive to the reaction or workup conditions, consider milder bases or purification techniques. |
Issue 2: Formation of Regioisomers with Substituted Pyrazoles
The formation of N1 and N2 isomers is a common challenge with unsymmetrical pyrazoles.[4][9] The ratio of these isomers can be influenced by several factors.
| Factor | Effect on Regioselectivity | Example |
| Steric Hindrance | A bulkier substituent on the pyrazole ring will generally direct the alkylation to the less sterically hindered nitrogen atom.[5] | For 3-methyl-5-phenyl-1H-pyrazole, alkylation tends to favor the nitrogen adjacent to the methyl group over the nitrogen next to the bulkier phenyl group.[5] |
| Nature of the Base and Cation | The choice of base and its counter-ion can influence which nitrogen atom is more nucleophilic.[4] | Different alkali metal carbonates (e.g., K2CO3 vs. Cs2CO3) can lead to different isomer ratios. |
| Reaction Temperature | Lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures may lead to a mixture closer to the statistical distribution. | - |
Table 1: Hypothetical Example of Regioisomer Distribution in the Synthesis of Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate
| Base | Solvent | Temperature (°C) | Yield (%) | N1 Isomer : N2 Isomer Ratio |
| K2CO3 | Acetonitrile | 80 | 75 | 3 : 1 |
| Cs2CO3 | THF | 25 | 85 | 5 : 1 |
| NaH | THF | 0 to 25 | 90 | 10 : 1 |
This table is a representative illustration based on general principles of N-alkylation of pyrazoles and does not represent actual experimental data from a single source.
Experimental Protocols
Key Experiment: Aza-Michael Addition of Pyrazole to Acrylic Acid
This protocol is a general representation and may require optimization for specific substrates and scales.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and a suitable anhydrous solvent (e.g., THF or acetonitrile).
-
Deprotonation: Add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of acrylic acid or methyl acrylate (1.0-1.2 eq) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If necessary, the reaction can be gently heated to drive it to completion.
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. If the product is an ester, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). If the product is a carboxylic acid, acidify the aqueous layer with dilute HCl to a pH of ~3-4, which should precipitate the product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(1H-pyrazol-1-yl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the preferred first choice due to its simplicity and cost-effectiveness, especially for removing minor impurities. Column chromatography is employed when recrystallization fails to provide the desired purity or for separating closely related impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization. For a polar molecule like this compound, polar protic and aprotic solvents are generally suitable. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
Q3: My purified this compound appears as a yellow or brown oil instead of a white solid. What could be the cause?
A3: An oily or discolored final product often suggests the presence of impurities. Potential causes include residual starting materials from the synthesis (e.g., unreacted pyrazole or acrylic acid derivatives), byproducts from the Michael addition reaction, or degradation of the compound.[2] It is also possible that the compound is "oiling out" during recrystallization, which occurs when the solid precipitates above its melting point.[1]
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: Yes, normal-phase silica gel chromatography can be used, but with caution. The acidic nature of the carboxylic acid group and the basic nature of the pyrazole ring can lead to strong interactions with the acidic silica gel, potentially causing peak tailing and poor separation.[2] To mitigate this, it is often recommended to add a small amount of a modifier, like acetic acid, to the eluent to improve the peak shape and separation.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify any residual solvents or impurities. The melting point of the solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: The Compound Fails to Crystallize and Remains an Oil
-
Problem: After dissolving the crude product in a hot solvent and allowing it to cool, the compound separates as an oil rather than forming solid crystals.
-
Possible Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution: First, attempt to remove some impurities by performing a liquid-liquid extraction or by treating the crude material with activated carbon before recrystallization. If oiling persists, column chromatography may be necessary.
-
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.
-
Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.[3]
-
-
Cooling Too Rapidly: Fast cooling encourages oil formation over crystal growth.
-
Solution: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable.
-
Solution: Experiment with different recrystallization solvents or mixed solvent systems.[1]
-
-
Issue 2: Low Recovery Yield After Recrystallization
-
Problem: The amount of purified solid obtained after recrystallization is significantly lower than expected.
-
Possible Causes & Solutions:
-
Using Too Much Solvent: Excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: The compound crystallizes in the hot filtration step (if performed).
-
Solution: Pre-heat the funnel and filter paper, and use a slight excess of hot solvent to ensure the compound stays in solution during filtration.
-
-
Incomplete Crystallization: Not all of the dissolved product has precipitated out of the solution upon cooling.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.[4]
-
-
Data Presentation
The following table summarizes illustrative data for different purification methods for this compound. Note: This data is representative and may vary based on the specific experimental conditions and the nature of the crude product.
| Purification Method | Purity Achieved (by HPLC) | Typical Yield (%) | Recovery (%) | Notes |
| Single Solvent Recrystallization (Ethanol) | 98.0 - 99.5% | 75 - 85% | 80 - 90% | Effective for removing non-polar impurities. |
| Mixed Solvent Recrystallization (Ethanol/Water) | 98.5 - 99.8% | 70 - 80% | 85 - 95% | Good for inducing crystallization when the compound is too soluble in a single solvent.[1] |
| Column Chromatography (Silica Gel, DCM/Methanol) | > 99.8% | 50 - 70% | 60 - 80% | Best for removing closely related impurities but can lead to lower yields. |
| Acid-Base Extraction | 90 - 95% | > 90% | > 95% | Good as a preliminary purification step to remove neutral or basic impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., Dichloromethane:Methanol with 0.5% Acetic Acid) that provides good separation of the target compound from impurities, with an Rf value of approximately 0.3-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound using column chromatography.
References
Troubleshooting low yield in pyrazole synthesis reactions
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process. Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Stoichiometry: An incorrect ratio of reactants can result in an incomplete reaction. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of undesired side products can significantly lower the yield of the desired pyrazole. A common issue is the formation of regioisomers when using unsymmetrical dicarbonyls.
-
Purification Losses: The desired product might be lost during work-up and purification steps.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents (like DMF or NMP) have been shown to give better results than polar protic solvents (like ethanol) for the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine attacks first. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring one regioisomer over the other.
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, nano-ZnO and Amberlyst-70 have been used to improve yields and regioselectivity.
Q3: My reaction mixture has turned dark and tarry. What is the cause and how can I prevent it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. Discoloration can also be due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.
To mitigate this:
-
Lower the Reaction Temperature: Consider running the reaction at a lower temperature to minimize polymerization.
-
Use a Milder Catalyst: If using a strong acid catalyst, switching to a milder one can reduce the formation of byproducts.
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base can help neutralize the acid and lead to a cleaner reaction.
-
Degas the Solvent: In some cases, discoloration can be due to oxidative processes. Using a degassed solvent might be beneficial.
Q4: How can I minimize product loss during purification?
A4: Significant product loss can occur during the work-up and purification stages. Here are some tips to minimize these losses:
-
Recrystallization: This is an effective method for purifying pyrazoles. To avoid premature crystallization and loss of product, ensure the compound is fully dissolved in the minimum amount of hot solvent. If the product "oils out," you may need to add more of the "good" solvent (in which the compound is more soluble) to the hot solution.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. However, some pyrazoles can be sensitive to silica gel. In such cases, deactivating the silica gel with triethylamine or using a different stationary phase like alumina might be necessary.
-
Acid-Base Extraction: For pyrazoles with acidic or basic functionalities, an acid-base extraction can be a powerful purification technique.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference(s) |
| Catalyst | Acetic Acid | High | No Catalyst | Low | |
| Solvent | Ethanol | Varies | DMF | Often Higher | |
| Temperature | Room Temp | Lower | Reflux | Higher | |
| Substituent (Hydrazine) | Electron-donating | High | Electron-withdrawing | Lower | |
| Substituent (Diketone) | Electron-withdrawing | Higher | Electron-donating | Lower |
Note: Yields are highly dependent on the specific substrates used. This table provides a general trend.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Knorr Pyrazole Synthesis Pathway
**Caption
Stability of 3-(1H-pyrazol-1-yl)propanoic acid under different pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-(1H-pyrazol-1-yl)propanoic acid under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is expected to be relatively stable under neutral and mildly acidic or basic conditions. However, its stability can be compromised under more extreme pH conditions and elevated temperatures, which are often investigated through forced degradation studies.[1][2][3][4] The pyrazole ring itself is generally stable to oxidation but can react under certain conditions.[5]
Q2: What are the likely degradation pathways for this compound under acidic and basic stress conditions?
A2: While specific degradation pathways for this molecule are not extensively documented in the public domain, potential degradation could involve:
-
Acid Hydrolysis: Under strong acidic conditions and heat, protonation of the pyrazole ring may occur.[5][6] Depending on the severity of the conditions, this could potentially lead to ring-opening or other rearrangements, although pyrazoles are generally resistant to this.
-
Base Hydrolysis: In strongly basic solutions, the carboxylic acid group will be deprotonated. While the pyrazole ring is generally stable, extreme conditions could promote unforeseen reactions.
-
General Considerations: It is crucial to perform forced degradation studies to identify the actual degradation products and pathways for this specific molecule.[2][4]
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common and effective method for monitoring the stability and quantifying the parent compound along with any degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[2] This method should be capable of separating the parent peak from all potential degradation product peaks.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my acidic solution even at room temperature.
-
Possible Cause: The acidic conditions may be too harsh. The concentration of the acid might be too high, or the pKa of the compound could make it particularly susceptible to acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01N HCl) and monitor the degradation.
-
Lower Temperature: Perform the study at a lower temperature to slow down the degradation rate. Forced degradation studies are often initiated at room temperature and only heated if no degradation is observed.[7]
-
Confirm Analytical Method: Ensure your analytical method is accurate and that the loss of the parent compound is not an artifact of the analytical procedure itself.
-
Issue 2: My chromatogram shows multiple new peaks after incubation in a basic solution, and I cannot achieve good separation.
-
Possible Cause: The basic conditions are leading to the formation of several degradation products. Your current HPLC method may not have sufficient resolving power.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities.
-
Change Mobile Phase/pH: Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous portion.
-
Different Column: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
-
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information on the new peaks, which can help in their identification and in understanding the degradation pathway.[8]
-
Issue 3: I do not observe any degradation under my chosen stress conditions.
-
Possible Cause: The compound is highly stable under the tested conditions, or the conditions are not stressful enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Stress: If no degradation is observed at room temperature, the study should be conducted at a higher temperature, typically between 50-60°C.[7]
-
Increase Stressor Concentration: Use a higher concentration of acid or base.
-
Extend Study Duration: Increase the duration of the stress testing, although it is generally recommended not to exceed 7 days for solution studies.[7] The goal is to achieve 5-20% degradation.[7]
-
Data Presentation
The following tables summarize hypothetical data from a forced degradation study on this compound.
Table 1: Stability of this compound in Aqueous Solutions at 60°C
| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1N HCl | 0 | 100.0 | 0.0 | 100.0 |
| 24 | 92.5 | 7.3 | 99.8 | |
| 48 | 85.2 | 14.5 | 99.7 | |
| 72 | 78.9 | 20.8 | 99.7 | |
| Water (pH ~7) | 0 | 100.0 | 0.0 | 100.0 |
| 24 | 99.8 | < 0.1 | 99.9 | |
| 48 | 99.5 | 0.2 | 99.7 | |
| 72 | 99.2 | 0.5 | 99.7 | |
| 0.1N NaOH | 0 | 100.0 | 0.0 | 100.0 |
| 24 | 95.1 | 4.8 | 99.9 | |
| 48 | 90.3 | 9.5 | 99.8 | |
| 72 | 85.7 | 14.1 | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic, Neutral, and Basic Solutions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[7]
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with purified water.
-
Base Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
-
Incubation: Store the prepared solutions at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation for Analysis:
-
For acidic samples, neutralize with an equivalent amount of base before analysis.
-
For basic samples, neutralize with an equivalent amount of acid before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. ajrconline.org [ajrconline.org]
- 4. biomedres.us [biomedres.us]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in pyrazole alkylation
Welcome to our technical support center for pyrazole alkylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the formation of byproducts during the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole alkylation, and why does it form?
A1: The most prevalent byproduct in the alkylation of unsymmetrical pyrazoles is the formation of a mixture of N1 and N2 regioisomers.[1][2][3] This occurs because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity, making them both susceptible to attack by the alkylating agent.[1] The ratio of these isomers depends on a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1][4]
Q2: How can I control the regioselectivity of my pyrazole alkylation to favor a specific isomer?
A2: Controlling the N1 versus N2 selectivity is a key challenge. Several factors can be manipulated to favor the desired regioisomer:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][5] Therefore, the size of the substituents on both the pyrazole ring (at C3 and C5) and the alkylating agent plays a crucial role.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome. For instance, using sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1-alkylation.[4][6]
-
Nature of the Alkylating Agent: The structure of the electrophile is critical. Sterically demanding alkylating agents can enhance selectivity.[1]
-
Catalysis: The use of certain catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[4][7]
Q3: My reaction is sluggish and shows low conversion to the desired product. What are the potential causes and solutions?
A3: Low conversion rates in pyrazole alkylation can stem from several factors:
-
Purity of Starting Materials: Impurities in the pyrazole, alkylating agent, or solvent can interfere with the reaction.[8] Ensure all reagents are of high purity.
-
Inappropriate Base: The base may not be strong enough to deprotonate the pyrazole effectively. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[9] However, excessive heat can lead to degradation, so optimization is key.
-
Moisture: Many alkylation reactions are sensitive to moisture.[9] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q4: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?
A4: The appearance of color, often yellow or red, can be due to the decomposition of the hydrazine starting material (if synthesizing the pyrazole in situ) or the oxidation of intermediates.[2][8] It is crucial to handle hydrazines with care and perform the reaction under an inert atmosphere if necessary.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Symptoms:
-
NMR analysis shows a mixture of two distinct product signals.
-
Chromatographic analysis (TLC, LC-MS) reveals two spots or peaks with the same mass.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(1H-pyrazol-1-yl)propanoic acid.
I. Synthesis Overview and Key Challenges
The industrial synthesis of this compound is typically achieved in a two-step process:
-
Aza-Michael Addition: Reaction of pyrazole with acrylonitrile to form 3-(1H-pyrazol-1-yl)propanenitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.
Key scale-up challenges include controlling the exothermic nature of the Michael addition, ensuring regioselectivity to obtain the desired N1-alkylated isomer, achieving complete hydrolysis of the stable nitrile intermediate, and efficient purification of the final product.
II. Troubleshooting Guides
Problem 1: Low Yield in Aza-Michael Addition Step
Q: Our scale-up of the aza-Michael addition of pyrazole to acrylonitrile is resulting in a significantly lower yield than the lab-scale experiment. What are the potential causes and how can we troubleshoot this?
A: Low yields in the scale-up of this reaction are common and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be reaching completion due to poor mixing or insufficient reaction time.
-
Troubleshooting:
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially during the initial phase of the reaction.
-
Increase Reaction Time: Monitor the reaction progress by in-process controls (e.g., GC or HPLC) to confirm the complete consumption of starting materials before proceeding with work-up.
-
Catalyst Deactivation: If using a catalyst, ensure it is not being deactivated by impurities in the starting materials or solvents.
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control Temperature: The Michael addition is exothermic. Implement a controlled addition of acrylonitrile and efficient cooling to maintain the optimal reaction temperature. Overheating can lead to polymerization of acrylonitrile.
-
Regioselectivity Issues: Formation of the N2-alkylated isomer is a common issue. While pyrazole typically favors N1 alkylation in this reaction, deviations can occur. Consider the use of a base catalyst to enhance regioselectivity.[1]
-
Dimerization/Polymerization of Acrylonitrile: Ensure acrylonitrile is of high purity and free of polymerization initiators. Consider adding a polymerization inhibitor if necessary.
-
-
-
Poor Quality of Starting Materials: Impurities in pyrazole or acrylonitrile can lead to side reactions and lower yields.
-
Troubleshooting:
-
Material Purity: Use high-purity starting materials. Test for and remove any impurities that could interfere with the reaction.
-
-
Problem 2: Incomplete Hydrolysis of 3-(1H-pyrazol-1-yl)propanenitrile
Q: We are observing a significant amount of the starting nitrile and the intermediate amide in our final product after hydrolysis. How can we drive the reaction to completion?
A: The hydrolysis of nitriles can be sluggish, and the intermediate amide is often a persistent impurity. Here are some strategies to ensure complete hydrolysis:
-
Reaction Conditions: The choice of acidic or alkaline conditions and the reaction temperature are critical.
-
Troubleshooting:
-
Increase Temperature and Reaction Time: Heating under reflux is typically required for nitrile hydrolysis.[2] Extend the reaction time and monitor for the disappearance of the nitrile and amide intermediates by HPLC.
-
Stronger Acid/Base Concentration: Increasing the concentration of the acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) can accelerate the hydrolysis.
-
Choice of Hydrolysis Method: Both acidic and basic hydrolysis are effective.[3][4] If one method is not providing complete conversion, consider switching to the other. Basic hydrolysis will yield the carboxylate salt, which will require an acidic workup to obtain the final product.[2][4]
-
-
-
Phase Transfer Catalysis: For large-scale reactions where solubility may be an issue, a phase transfer catalyst can be beneficial.
-
Troubleshooting:
-
Catalyst Addition: The use of a suitable phase transfer catalyst can improve the interaction between the aqueous acid/base and the organic nitrile, enhancing the reaction rate.
-
-
-
Work-up and Purification: The final product isolation procedure can impact the removal of unreacted starting material and intermediates.
-
Troubleshooting:
-
Extraction pH: During work-up, carefully control the pH to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or as a salt to remain in the aqueous layer) to separate it from less polar intermediates.
-
Recrystallization: A well-designed recrystallization step is often necessary to remove residual starting nitrile and amide.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent industrial synthesis involves a two-step process: the aza-Michael addition of pyrazole to acrylonitrile, followed by the hydrolysis of the resulting 3-(1H-pyrazol-1-yl)propanenitrile intermediate. This route is favored due to the availability and low cost of the starting materials.[1]
Q2: How can we control for the formation of the N2-alkylated regioisomer during the Michael addition step?
A2: The formation of the N2-isomer is a common challenge in pyrazole alkylation. To favor the desired N1-isomer, several strategies can be employed:
-
Catalyst Selection: The use of a base catalyst such as cesium carbonate (Cs₂CO₃) has been shown to be highly efficient for direct aza-Michael additions and can be scaled up to gram quantities.[1]
-
Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents are often used.
-
Thermodynamic Control: In some cases, the N1-isomer is the thermodynamically more stable product. Allowing the reaction to reach equilibrium may favor its formation.
Q3: What are the critical safety considerations for the scale-up of this synthesis?
A3:
-
Acrylonitrile Handling: Acrylonitrile is toxic and flammable. All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
Exothermic Reaction: The Michael addition is exothermic and can lead to a runaway reaction if not properly controlled. Ensure the reactor has adequate cooling capacity, and add the acrylonitrile portion-wise or via a controlled feed.
-
Hydrolysis Conditions: The use of concentrated acids or bases for hydrolysis requires careful handling to avoid chemical burns. The hydrolysis can also generate pressure, so the reactor must be properly vented.
Q4: What are the typical impurities found in the final product, and how can they be removed?
A4: Common impurities include:
-
Unreacted Pyrazole and 3-(1H-pyrazol-1-yl)propanenitrile: These can be removed by washing the product with a suitable solvent in which they are soluble but the final product is not.
-
3-(1H-pyrazol-1-yl)propanamide: This is the intermediate from the hydrolysis step. It can be removed by recrystallization.
-
N2-isomer of this compound: If formed, this can be difficult to separate from the desired N1-isomer due to similar physical properties. Chromatographic purification may be necessary on a smaller scale, while on a larger scale, optimizing the reaction for high regioselectivity is the best approach.
IV. Data Presentation
Table 1: Representative Scale-up Data for the Synthesis of this compound
| Parameter | Step 1: Aza-Michael Addition | Step 2: Hydrolysis |
| Reactants | Pyrazole, Acrylonitrile | 3-(1H-pyrazol-1-yl)propanenitrile, NaOH(aq) |
| Scale | 10 kg | 12 kg |
| Solvent | Toluene | Water |
| Catalyst | Cesium Carbonate | None |
| Temperature | 20-30°C | 100-110°C (Reflux) |
| Reaction Time | 12-16 hours | 24-30 hours |
| Typical Yield | 85-92% | 88-95% |
| Purity (by HPLC) | >98% (nitrile) | >99% (acid) |
| Key Impurities | N2-isomer (<1%) | 3-(1H-pyrazol-1-yl)propanamide (<0.5%) |
Note: This data is representative and may vary depending on the specific equipment and conditions used.
V. Experimental Protocols
Protocol 1: Scale-up Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile
-
Reactor Setup: Charge a suitable glass-lined reactor with pyrazole and toluene. Begin agitation.
-
Catalyst Addition: Add cesium carbonate to the reactor.
-
Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture via a controlled feed pump, maintaining the internal temperature between 20-30°C.
-
Reaction: Stir the mixture at 25°C for 12-16 hours.
-
In-process Control: Monitor the reaction by GC or HPLC until the pyrazole is consumed (<1%).
-
Work-up: Filter the reaction mixture to remove the catalyst. Wash the filtrate with water.
-
Isolation: Concentrate the organic layer under reduced pressure to yield 3-(1H-pyrazol-1-yl)propanenitrile as an oil.
Protocol 2: Scale-up Hydrolysis of 3-(1H-pyrazol-1-yl)propanenitrile
-
Reactor Setup: Charge the reactor with 3-(1H-pyrazol-1-yl)propanenitrile and an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux (100-110°C) and maintain for 24-30 hours.
-
In-process Control: Monitor the reaction by HPLC until the starting nitrile and the amide intermediate are consumed (<0.5%).
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 2-3 with concentrated hydrochloric acid, causing the product to precipitate.
-
Isolation: Filter the precipitated solid and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Drying: Dry the final product under vacuum at 50-60°C.
VI. Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for the synthesis process.
References
Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the aqueous solubility of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound has very low water solubility. What are the common underlying reasons for this?
A1: The poor aqueous solubility of many pyrazole-based compounds often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Furthermore, many pyrazole derivatives are hydrophobic, which limits their interaction with polar water molecules.[1][2]
Q2: What are the primary strategies I should consider for improving the solubility of my pyrazole derivative?
A2: Several effective techniques can be employed to enhance the solubility of poorly water-soluble drugs, including pyrazole-based compounds.[3][4][5] The most common approaches include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds.[4][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[7][8][9]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap hydrophobic drug molecules, increasing their solubility in aqueous solutions.[5][10]
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and apparent solubility.[11]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[12][13]
Q3: How do I choose the most appropriate solubilization technique for my specific pyrazole compound?
A3: The choice of solubilization method depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the desired formulation (e.g., for in vitro assays vs. in vivo administration), and the required fold-increase in solubility. A systematic approach, as outlined in the experimental workflow below, is recommended. Preliminary screening experiments with small amounts of your compound can help identify the most promising techniques.
Troubleshooting Guide
Problem 1: My pyrazole compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO. This is a common issue for compounds with low aqueous solubility.[14][15]
-
Solutions:
-
Increase the Co-solvent Concentration: If your experimental system allows, cautiously increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of potential solvent toxicity in cell-based assays.[14][15]
-
Lower the Final Compound Concentration: Reduce the final concentration of your compound in the aqueous buffer to stay below its solubility limit.
-
Utilize Other Solubilization Techniques: If the above solutions are not feasible, consider pre-formulating your compound using other methods like cyclodextrin complexation or creating a solid dispersion before dissolving it in the aqueous buffer.[16]
-
Problem 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Possible Cause: The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.[14]
-
Solutions:
-
Visually Inspect for Precipitation: Before and after your experiment, carefully inspect your assay plates or tubes for any signs of precipitation.
-
Conduct a Solubility Assessment in the Assay Medium: Determine the solubility of your compound directly in the complete assay medium, as media components can sometimes affect solubility.[14]
-
Incorporate a Solubilizing Excipient: Consider adding a biocompatible solubilizing agent, such as a low concentration of a suitable surfactant (e.g., Polysorbate 80) or a cyclodextrin derivative (e.g., HP-β-CD), to your assay medium.[17][18]
-
Problem 3: Adjusting the pH of my buffer is not improving the solubility of my pyrazole compound.
-
Possible Cause: Your pyrazole derivative may be a neutral molecule or have a pKa outside the pH range you are testing, meaning it does not ionize significantly within that range.
-
Solutions:
-
Determine the pKa: If not already known, determine the pKa of your compound experimentally or through in silico prediction to guide your pH adjustment strategy. For weakly acidic drugs, increasing the pH above the pKa will increase the concentration of the more soluble ionized form. Conversely, for weakly basic drugs, lowering the pH below the pKa will enhance solubility.[5]
-
Explore Other Techniques: If pH modification is ineffective, focus on non-pH-dependent methods like co-solvency, cyclodextrin complexation, or the use of surfactants.
-
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data from studies on improving the solubility of pyrazole-based compounds, primarily focusing on the well-known COX-2 inhibitor, celecoxib.
Table 1: Solubility Enhancement of Celecoxib using Co-solvents and pH Adjustment
| Solvent System | pH | Solubility (µg/mL) | Fold Increase vs. Water | Reference |
| Water | - | 1.8 ± 0.33 | 1.0 | [19] |
| Water-Ethanol | - | Significantly Enhanced | Not specified | [6] |
| PEG 400-Ethanol | - | Highest Solubilization | Not specified | [6] |
| Buffer | 7.0 | - | - | [6] |
| Buffer | 10.9 | Significantly Increased | Not specified | [6] |
Table 2: Solubility Enhancement of Celecoxib using Nanocrystals and Solid Dispersions
| Method | Stabilizer/Carrier | Particle Size | Solubility (µg/mL) | Fold Increase vs. Pure Drug | Reference |
| Pure Celecoxib | - | - | 3–7 | 1.0 | |
| Nanocrystals | 0.4% SLS | Minimized | 18.1 | ~2.6 - 6.0 | |
| Co-milling | - | - | 8.6 ± 1.06 | >4.8 | [19] |
| Spray Dried Microspheres | Pluronic F 127 (1:5 w/w) | - | - | 5-fold | [12] |
Table 3: Solubility Enhancement of Pyrazole Derivatives using Cyclodextrin Complexation
| Pyrazole Derivative | Cyclodextrin | Stoichiometry | Stability Constant (M⁻¹) | Fold Increase in Solubility | Reference |
| Celecoxib | β-Cyclodextrin | 1:1 | 341.5 - 881.5 | Enhanced | [7] |
| 3-amino-5-methyl pyrazole | β-Cyclodextrin | 1:1 | 1.1 x 10⁴ | Enhanced | [8] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.[20][21]
-
Preparation: Add an excess amount of the solid pyrazole-based compound to a known volume of the desired aqueous medium (e.g., water, buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14]
-
Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for preparing a solid inclusion complex to enhance solubility.[8]
-
Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in distilled water with stirring.
-
Dissolution of Pyrazole Compound: Dissolve the pyrazole-based compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the pyrazole compound solution dropwise to the cyclodextrin solution while maintaining continuous stirring.
-
Precipitation and Equilibration: Continue stirring the mixture for an extended period (e.g., 24-72 hours) at a constant temperature to allow for the formation and precipitation of the inclusion complex.[8]
-
Isolation and Drying: Collect the resulting solid precipitate by filtration and wash it with a small amount of cold water. Dry the collected solid in a vacuum oven at a suitable temperature.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for selecting and optimizing a solubility enhancement technique.
Caption: A logical troubleshooting guide for common solubility issues.
Caption: Representative PI3K/Akt signaling pathway inhibited by pyrazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. jmpas.com [jmpas.com]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Enhanced dissolution and stability of lansoprazole by cyclodextrin inclusion complexation: preparation, characterization, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Hydrolysis of 3-(1H-pyrazol-1-yl)propanoic Acid Esters
Welcome to the technical support center for the hydrolysis of 3-(1H-pyrazol-1-yl)propanoic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound esters?
A1: The most common methods are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Base-catalyzed hydrolysis is generally preferred as it is an irreversible reaction, which often leads to higher yields.[1][2] Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the product.[1]
Q2: Why is my base-catalyzed hydrolysis not going to completion?
A2: Incomplete hydrolysis in a base-catalyzed reaction can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For stubborn esters, using an excess of the base (2-3 equivalents) can be beneficial.
-
Low Temperature: The reaction may require heating. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. A temperature range of 50-80°C is a good starting point.
-
Short Reaction Time: Some esters hydrolyze slowly. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is no longer visible. Reaction times can range from a few hours to overnight.
-
Poor Solubility: The ester must be soluble in the reaction medium for the hydrolysis to occur efficiently. Using a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) can improve solubility.
Q3: I am observing side products in my reaction. What could they be?
A3: While the pyrazole ring is generally stable, harsh reaction conditions could potentially lead to side reactions. However, the most common "side products" are often unreacted starting material or intermediates. Under basic conditions with an alcohol solvent (like methanol or ethanol), transesterification can occur if the starting ester is different from the solvent's alcohol portion. Under acidic conditions, incomplete hydrolysis can leave a significant amount of starting material.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a silica gel TLC plate alongside the starting ester. The product, being a carboxylic acid, is more polar than the starting ester and will have a lower Rf value (it will travel a shorter distance up the plate).
Q5: What is the best way to purify the final product, this compound?
A5: After the reaction is complete, the work-up and purification procedure typically involves:
-
Neutralization/Acidification: For base-catalyzed reactions, the initial product is a carboxylate salt. The reaction mixture needs to be acidified (e.g., with HCl) to protonate the carboxylate and form the carboxylic acid, which will often precipitate if it is not soluble in the aqueous solution. For acid-catalyzed reactions, the mixture should be neutralized.
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | - Insufficient temperature- Insufficient reagent (acid or base)- Poor solubility of the ester | - Increase the reaction temperature; reflux if necessary.- Use a larger excess of the hydrolyzing agent.- Add a co-solvent (e.g., THF, methanol, ethanol) to improve solubility. |
| Low yield of the desired product | - Incomplete reaction- Reversible reaction (in acid catalysis)- Product loss during work-up | - Monitor the reaction by TLC to ensure completion.- In acid-catalyzed hydrolysis, use a large excess of water.- Carefully perform the extraction and purification steps. Ensure the aqueous layer is sufficiently acidified to precipitate/extract all the carboxylic acid. |
| Multiple spots on TLC after reaction | - Incomplete reaction- Presence of side products | - Allow the reaction to run longer or adjust conditions (temperature, reagent concentration).- If side products are suspected, consider milder reaction conditions. Purification by column chromatography may be necessary. |
| Difficulty in isolating the product | - Product is soluble in the aqueous phase- Emulsion formation during extraction | - If the product is water-soluble, consider using a continuous liquid-liquid extractor or salting out the product by adding a saturated salt solution (brine) to the aqueous phase before extraction.- To break emulsions, try adding brine, filtering the mixture through Celite, or allowing it to stand for an extended period. |
Data Presentation
The choice of hydrolysis method can affect reaction conditions and outcomes. The following table summarizes typical conditions for different hydrolysis methods.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Non-Catalytic (High Temp) Hydrolysis |
| Reagents | NaOH or KOH in Water/Alcohol | HCl or H₂SO₄ in Water | Water |
| Temperature | 50 - 100 °C (Reflux) | 80 - 100 °C (Reflux) | ~200 °C (in a sealed vessel) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours | ~6 hours |
| Reaction Type | Irreversible | Reversible | Irreversible |
| Typical Yield | Good to Excellent (>80%) | Moderate to Good (60-90%) | Good (~70%) |
| Key Considerations | Reaction is generally faster and goes to completion. | Requires a large excess of water to favor product formation. | Requires specialized equipment (sealed ampule or reactor). |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
Materials:
-
Ethyl 3-(1H-pyrazol-1-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M or 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for TLC and column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux (approximately 65-80°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product, this compound, may precipitate as a white solid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 3-(1H-pyrazol-1-yl)propanoate
Materials:
-
Methyl 3-(1H-pyrazol-1-yl)propanoate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 6M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for TLC and column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add methyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) and a large excess of aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 100°C) and monitor the reaction by TLC. The reaction may take 4-24 hours to reach equilibrium.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Base-Catalyzed Hydrolysis
References
Technical Support Center: Impurity Identification in 3-(1H-pyrazol-1-yl)propanoic acid via NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(1H-pyrazol-1-yl)propanoic acid. The focus is on the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities arise from the starting materials used in the typical synthesis, which is a Michael addition of pyrazole to acrylic acid. Therefore, residual pyrazole and acrylic acid are frequently observed. Another potential impurity is the product of a double Michael addition, which would be 1,3-bis(pyrazol-1-yl)propanoic acid . Depending on the purification method, residual solvents may also be present.
Q2: How can I use ¹H NMR to identify unreacted pyrazole in my sample?
A2: Pyrazole has a distinct ¹H NMR spectrum. Look for a triplet at approximately 6.37 ppm corresponding to the C4-H and a doublet at around 7.66 ppm for the C3-H and C5-H protons. The NH proton signal can be broad and its chemical shift is concentration and solvent dependent.
Q3: What are the characteristic ¹H NMR signals for acrylic acid impurity?
A2: Acrylic acid displays characteristic signals for its vinyl protons. These typically appear as three distinct multiplets in the region of 5.8 to 6.5 ppm. The carboxylic acid proton will appear as a broad singlet at a chemical shift usually greater than 10 ppm, which is highly dependent on the solvent and concentration.
Q4: I see an extra set of signals that do not correspond to starting materials. What could they be?
A4: If the signals do not match pyrazole or acrylic acid, consider the possibility of a side-product. A common side-reaction is the addition of a second pyrazole molecule to the product, forming 1,3-bis(pyrazol-1-yl)propanoic acid. In this case, you would expect to see two distinct sets of pyrazole proton signals.
Q5: How can ¹³C NMR help in identifying these impurities?
A5: ¹³C NMR can be very informative. Pyrazole shows three signals around 139 ppm, 129 ppm, and 106 ppm. Acrylic acid will have characteristic signals for its sp² carbons (around 128-131 ppm) and a carboxylic acid carbon (typically > 170 ppm). The desired product will have a unique set of signals for the pyrazole ring, the propyl chain, and the carboxylic acid. By comparing the number and chemical shifts of the signals in your sample spectrum with the expected values for the product and potential impurities, you can identify the components of your mixture.
Troubleshooting Guide
Issue: Unexpected peaks in the ¹H NMR spectrum.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in this compound using ¹H NMR.
Troubleshooting Steps:
-
Compare with Reference Spectrum: First, compare your obtained ¹H NMR spectrum with a known spectrum of pure this compound.
-
Look for Starting Materials:
-
Pyrazole: Check for signals around 7.66 ppm (doublet) and 6.37 ppm (triplet).
-
Acrylic Acid: Look for complex multiplets in the vinyl region (5.8-6.5 ppm) and a broad signal for the carboxylic acid proton (>10 ppm).
-
-
Consider Side-Products:
-
1,3-bis(pyrazol-1-yl)propanoic acid: The presence of two sets of pyrazole signals, in addition to the product's pyrazole signals, could indicate this impurity.
-
-
Check for Solvents: Identify any sharp singlets that could correspond to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Quantify Impurities: Once potential impurities are identified, integrate the peaks corresponding to the impurity and the product to estimate the level of contamination.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities.
| Compound | Pyrazole H3/H5 | Pyrazole H4 | -CH₂- (α to pyrazole) | -CH₂- (α to COOH) | Vinyl Protons | COOH |
| This compound | ~7.5-7.7 (d) | ~6.2-6.4 (t) | ~4.4-4.6 (t) | ~2.9-3.1 (t) | - | >10 (br s) |
| Pyrazole | ~7.66 (d) | ~6.37 (t) | - | - | - | - |
| Acrylic Acid | - | - | - | - | ~5.8-6.5 (m) | >10 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities.
| Compound | Pyrazole C3/C5 | Pyrazole C4 | -CH₂- (α to pyrazole) | -CH₂- (α to COOH) | C=C | COOH |
| This compound | ~139, ~129 | ~106 | ~50 | ~35 | - | >170 |
| Pyrazole | ~139, ~129 | ~106 | - | - | - | - |
| Acrylic Acid | - | - | - | - | ~128, ~131 | >170 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Experimental Protocols
Synthesis of this compound via Michael Addition:
This procedure is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, water, or neat).
-
Addition of Reactant: Slowly add acrylic acid (1.0-1.2 eq) to the pyrazole solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.
-
Logical Relationship of Reaction Components:
Caption: Reaction scheme for the synthesis of this compound.
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to LC-MS Analysis of 3-(1H-pyrazol-1-yl)propanoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals venturing into the analysis of 3-(1H-pyrazol-1-yl)propanoic acid and its derivatives, a robust and reliable analytical method is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful technique for the separation, identification, and quantification of these compounds. This guide provides a comparative overview of potential LC-MS methodologies, supported by experimental data from related pyrazole derivatives, to aid in method development and analysis.
While specific, publicly available LC-MS methods exclusively for this compound are limited, this guide synthesizes information from the analysis of structurally similar pyrazole-containing compounds and carboxylic acids. By examining these analogous methods, researchers can establish a strong foundation for developing and validating a tailored analytical approach.
Comparison of LC-MS Methods for Pyrazole Derivatives
The selection of an appropriate LC-MS method is critical for achieving desired sensitivity, selectivity, and throughput. Below is a comparison of typical LC-MS conditions employed for the analysis of various pyrazole derivatives, which can serve as a starting point for method development for this compound.
| Parameter | Method A: Reversed-Phase UPLC-MS/MS | Method B: Reversed-Phase HPLC-MS |
| Analytes | Pyrazole-containing metabolites | Pyrazole carboxamide derivatives |
| LC Column | Waters Acquity UPLC HSS T3 (C18, 1.8 µm, 2.1 x 100 mm)[1] | X terra MS C18 (3.5 µm, 2.1 x 50 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[1] | A: Not specifiedB: Not specified |
| Gradient | 2% B to 98% B over 11.5 min[1] | Not specified |
| Flow Rate | 0.20 mL/min | Not specified |
| Injection Volume | 3 µL[1] | Not specified |
| MS Detector | Q Exactive Orbitrap[1] | Electrospray (+) ionization, mass range 100-800 Da |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode[1] | Electrospray (+) ionization |
| Scan Mode | Full scan and parallel reaction monitoring (PRM)[1] | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols derived from the analysis of related compounds.
Protocol 1: UPLC-MS/MS for Pyrazole Metabolites[1]
1. Sample Preparation:
-
Metabolic reactions are quenched with cold acetone.
-
Samples are centrifuged to remove solids.
-
The supernatant is dried and reconstituted in 50% methanol.
-
A final centrifugation is performed before transferring to vials for analysis.
2. Liquid Chromatography:
-
Column: Waters Acquity UPLC HSS T3 (C18, 1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A 15-minute gradient starting with 2% B, increasing to 98% B.
-
Flow Rate: 0.20 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 3 µL.
3. Mass Spectrometry:
-
Instrument: Q Exactive Orbitrap mass spectrometer.
-
Ion Source: Heated Electrospray Ionization (HESI) in positive mode.
-
Spray Voltage: 3.50 kV.
-
Capillary Temperature: 263 °C.
-
Auxiliary Gas Heater Temperature: 425 °C.
-
Scan Modes: Full scan for non-targeted analysis and parallel reaction monitoring (PRM) for targeted analysis.
Predicted Fragmentation Pattern of this compound
Understanding the fragmentation pattern is key to identifying the compound of interest and its metabolites. Based on the general fragmentation behavior of pyrazoles and carboxylic acids, a likely fragmentation pathway for this compound in positive ion mode ESI-MS is proposed. The primary fragmentation is expected to involve the loss of the carboxylic acid group and cleavage of the pyrazole ring.[2][3]
A key fragmentation process for pyrazoles involves the expulsion of HCN from the molecular ion or the protonated molecule. Another common pathway is the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[2] For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (COOH).
Visualizing Analytical Workflows and Potential Pathways
To better illustrate the processes involved in LC-MS analysis and potential biological interactions, the following diagrams have been generated using Graphviz.
Caption: General workflow of an LC-MS analysis system.
Caption: Proposed fragmentation of this compound.
Conclusion
While a specific, validated LC-MS method for this compound was not found in publicly available literature, this guide provides a comprehensive starting point for researchers. By leveraging the methodologies applied to structurally similar pyrazole derivatives and understanding the fundamental principles of their chromatographic behavior and mass spectrometric fragmentation, scientists can confidently develop and validate robust and reliable analytical methods for their specific research needs. The provided protocols and diagrams serve as a practical resource for navigating the analytical challenges associated with this class of compounds.
References
A Comparative Guide to Confirming the Structure of 3-(1H-pyrazol-1-yl)propanoic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the structural confirmation of 3-(1H-pyrazol-1-yl)propanoic acid conjugates. It includes summaries of experimental data, detailed methodologies for crucial experiments, and workflow visualizations to aid in the comprehensive characterization of these heterocyclic compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and rigorous structural elucidation is paramount for advancing drug discovery and development.[1][2]
Comparison of Key Analytical Techniques
The definitive confirmation of a novel compound's structure, such as a this compound conjugate, relies on the synergistic use of multiple analytical methods. Each technique provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | X-ray Crystallography | FT-IR Spectroscopy |
| Information Provided | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Molecular weight, elemental composition, fragmentation patterns. | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry in the solid state. | Presence of specific functional groups (e.g., C=O, N-H, C-N).[3][4] |
| Sample Requirements | 5-10 mg, soluble in deuterated solvent.[1] | Micrograms to nanograms, soluble or volatile. | High-quality single crystal (0.1-0.5 mm).[5] | 1-2 mg solid (for KBr pellet) or a small amount for ATR.[1] |
| Analysis Type | Non-destructive | Destructive | Non-destructive | Non-destructive |
| Key Data for Pyrazole Conjugates | Chemical shifts and coupling patterns of pyrazole ring protons and the propanoic acid chain. | Precise mass-to-charge ratio (m/z) of the molecular ion. | Definitive atom positions and conformation of the entire conjugate.[3][6] | Characteristic absorption bands for the carboxylic acid and pyrazole ring vibrations.[4][7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable structural confirmation. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for elucidating the structure of organic compounds in solution.[8]
-
Objective: To determine the carbon-hydrogen framework and connectivity of the conjugate.
-
Instrumentation: Bruker Avance (e.g., 400 or 700 MHz) or equivalent NMR spectrometer.[9][10]
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound conjugate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum at the desired frequency. The protons on the pyrazole ring and the propanoic acid chain will give characteristic signals. For instance, the CH₂ protons of the propanoic acid chain typically appear as a pair of doublet of doublets.[7]
-
¹³C NMR: Acquire the proton-decoupled spectrum to identify all unique carbon environments. The C-4 and C-5 carbons of pyrazoline rings, for example, resonate at distinct chemical shifts (around δ 40 ppm and 53 ppm, respectively).[7]
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish proton-proton and proton-carbon correlations, confirming the connectivity between the pyrazole ring, the propanoic acid moiety, and any conjugated group.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
-
Objective: To confirm the molecular weight and elemental formula of the conjugate.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solution is introduced into the ion source (e.g., Electrospray Ionization - ESI) via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
-
Data Acquisition:
-
Acquire the spectrum in positive or negative ion mode.
-
The high-resolution data will provide the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental formula.
-
Tandem MS (MS/MS) can be performed to induce fragmentation, providing structural information about the different parts of the conjugate.
-
Single-Crystal X-ray Crystallography
This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[3][5][6]
-
Objective: To determine the precise 3D arrangement of atoms, bond lengths, and angles.
-
Instrumentation: X-ray diffractometer (e.g., Bruker D8 Quest).[5]
-
Sample Preparation:
-
Grow a single, high-quality crystal of the conjugate, typically by slow evaporation of a saturated solution.
-
Select a suitable crystal and mount it on the diffractometer.
-
-
Data Acquisition and Analysis:
-
Collect diffraction data at a controlled temperature (e.g., 172 K).[5]
-
Solve the structure using software like SHELXT and refine it using programs like Olex2.[5]
-
The final solved structure provides precise coordinates for every atom, confirming the constitution and stereochemistry of the conjugate. Crystallographic analysis can reveal details like the planarity of the pyrazole ring and the conformation of the propanoic acid side chain.[6][11]
-
Visualizations: Workflows and Pathways
Diagrams are crucial for visualizing complex relationships and experimental processes.
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for synthesizing and confirming the structure of a this compound conjugate.
Hypothetical Signaling Pathway Inhibition
Many pyrazole-containing compounds are developed as inhibitors of specific enzymes, such as kinases, in signaling pathways relevant to disease. The diagram below illustrates a hypothetical scenario where a pyrazole conjugate inhibits a kinase, thereby blocking a downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Linker Efficiency: 3-(1H-pyrazol-1-yl)propanoic Acid vs. PEG Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the targeting moiety to the payload. The choice of linker influences stability, solubility, pharmacokinetics (PK), and the overall therapeutic index. This guide provides a comparative analysis of the well-established polyethylene glycol (PEG) linkers and the emerging class of small molecule linkers, exemplified by 3-(1H-pyrazol-1-yl)propanoic acid. While direct comparative experimental data for this compound as a linker is limited in publicly available literature, this guide extrapolates its potential properties based on the known characteristics of pyrazole-containing molecules and contrasts them with the extensively documented performance of PEG linkers.
I. Overview of Linker Technologies
PEG Linkers: These are hydrophilic polymers composed of repeating ethylene glycol units.[1] Their length and structure can be easily modified, making them a versatile tool in drug delivery.[1] Key advantages of PEG linkers include enhanced hydrophilicity, improved solubility, and a "stealth" effect that can prolong circulation half-life by shielding the conjugate from the immune system.[]
This compound Linker: This represents a class of small, rigid linkers. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] In medicinal chemistry, pyrazole is often used as a bioisostere for other aromatic rings to improve physicochemical properties like lipophilicity and solubility.[3] As a linker, it is expected to provide a defined spatial separation between the conjugated molecules.
II. Comparative Data Summary
The following tables summarize the expected performance characteristics of this compound linkers in comparison to well-documented PEG linkers. It is important to note that the data for the pyrazole linker are predictive and based on the general properties of pyrazole derivatives.
Table 1: Physicochemical Properties
| Property | This compound Linker (Predicted) | PEG Linkers (Documented) | References |
| Hydrophilicity | Moderate; pyrazole has lower lipophilicity than a benzene ring. | High; inherently hydrophilic polymer chain. | [1][3] |
| Solubility | May offer improved solubility over highly hydrophobic linkers. | Significantly enhances the solubility of hydrophobic payloads. | [][3] |
| Structure | Rigid, defined length. | Flexible, variable length. | [][3] |
| Molecular Weight | Low. | Variable, can be high depending on the number of PEG units. | [][3] |
Table 2: In Vitro & In Vivo Performance
| Performance Metric | This compound Linker (Predicted) | PEG Linkers (Documented) | References |
| Drug-to-Antibody Ratio (DAR) | May be limited by the overall hydrophobicity of the ADC. | Enables higher DARs (e.g., 8) by mitigating aggregation. | [1] |
| Stability | Expected to have good chemical stability. | Generally stable, though ether linkages can be susceptible to oxidative metabolism. | [4] |
| Pharmacokinetics (PK) | Shorter half-life compared to PEGylated conjugates is likely. | Prolongs circulation half-life and reduces renal clearance. | [1][] |
| Immunogenicity | Low, due to its small size. | Generally low, but anti-PEG antibodies can sometimes be an issue. | [1] |
| Off-Target Toxicity | Dependent on payload release mechanism; premature cleavage could be a concern. | Can reduce off-target toxicity by improving ADC solubility and PK profile. | [4] |
III. Experimental Protocols
For a rigorous comparison of linker technologies, a series of standardized in vitro and in vivo experiments are essential. The following are detailed methodologies for key comparative assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to kill 50% of a cancer cell population (IC50).[5][6][7]
Protocol:
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with the different linkers. Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the rate of payload deconjugation in a biological matrix.[10][11]
Protocol:
-
ADC Incubation: Incubate the test ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse) at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using a solvent like acetonitrile.
-
Quantification of Released Payload: Analyze the supernatant using LC-MS/MS to quantify the concentration of the free payload.[11]
-
Determination of Average DAR: At each time point, the ADC can be captured from the plasma using affinity beads (e.g., Protein A/G) and the average DAR can be determined by techniques like Hydrophobic Interaction Chromatography (HIC) or intact protein mass spectrometry.[11][12]
In Vivo Pharmacokinetics Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.[13][14][15]
Protocol:
-
Animal Model: Use an appropriate animal model, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of total antibody and/or ADC in the plasma samples using methods like ELISA or LC-MS.[15]
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and half-life.
IV. Visualizations
Signaling Pathways and Experimental Workflows
V. Conclusion
PEG linkers are a well-validated and highly effective technology for improving the therapeutic index of ADCs, primarily through the enhancement of hydrophilicity and pharmacokinetic properties. They enable the use of higher drug-to-antibody ratios, which can lead to improved efficacy.
The this compound linker represents a class of small, rigid linkers that may offer advantages in terms of synthetic simplicity and defined structure. Based on the properties of pyrazole-containing compounds, it is predicted to be less hydrophilic than PEG linkers but may still improve the solubility of highly hydrophobic payloads compared to purely aliphatic or aromatic linkers. Its smaller size could also potentially lead to lower immunogenicity.
Ultimately, the optimal linker choice is highly dependent on the specific antibody, payload, and target indication. The experimental protocols outlined in this guide provide a framework for the empirical evaluation and direct comparison of different linker technologies, which is crucial for the rational design of next-generation bioconjugates. Further research into novel linkers like this compound is warranted to expand the toolkit for developing safer and more effective targeted therapies.
References
- 1. adcreview.com [adcreview.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
A Comparative Guide to the Analysis of 3-(1H-pyrazol-1-yl)propanoic acid: Mass Spectrometry vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel chemical entities is paramount. This guide provides a comparative analysis of two common analytical techniques, Mass Spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the characterization of 3-(1H-pyrazol-1-yl)propanoic acid. We present a detailed examination of the mass spectrometric fragmentation pattern and a quantitative comparison with a validated HPLC-UV method.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for elucidating the structure of compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. For this compound (Molecular Weight: 140.06 g/mol ), a detailed fragmentation pattern can be predicted based on the established fragmentation rules for pyrazole and carboxylic acid moieties.
Proposed Fragmentation Pathway:
Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo a series of fragmentation events. The pyrazole ring is known to be relatively stable, but can undergo characteristic losses of nitrogen (N₂) and hydrogen cyanide (HCN). The propanoic acid side chain is prone to cleavage, particularly the loss of the carboxyl group.
A plausible fragmentation pathway is initiated by the loss of the carboxylic acid group, followed by the characteristic fragmentation of the pyrazole ring. The key proposed fragments and their mass-to-charge ratios (m/z) are summarized in the table below.
dot
A Comparative Guide to the Bioassay Validation of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay validation for pyrazole-containing compounds, with a focus on 3-(1H-pyrazol-1-yl)propanoic acid derivatives as potent kinase inhibitors. We will use a representative compound from this class, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid, a known impurity of the JAK1/JAK2 inhibitor Ruxolitinib, as our primary subject. Due to the limited publicly available bioassay data for this specific derivative, its performance will be largely inferred from its parent compound, Ruxolitinib. This guide will compare its expected bioactivity and validation methodologies against another well-established pyrazole-containing kinase inhibitor, Tofacitinib.
Introduction to Pyrazole Derivatives as Kinase Inhibitors
Pyrazole moieties are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them ideal scaffolds for drug design. The Janus kinase (JAK) family of tyrosine kinases, central to cytokine signaling pathways, are key targets for these inhibitors in the treatment of myeloproliferative neoplasms, autoimmune diseases, and inflammatory conditions.
Comparative Performance of Pyrazole-Based JAK Inhibitors
The validation of a kinase inhibitor involves a tiered approach, starting from biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and finally, in vivo studies. The following tables summarize the comparative performance of Ruxolitinib (as a proxy for its propanoic acid derivative) and Tofacitinib.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Notes |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 ± 1.2, JAK2: 2.8 ± 1.2 | Equipotent inhibitor of JAK1 and JAK2.[1] Over 100-fold selectivity against JAK3.[1] |
| Tofacitinib | JAK1, JAK2, JAK3 | JAK1: 1.7-3.7, JAK2: 1.8-4.1, JAK3: 0.75-1.6 | Potent inhibitor of JAK1, JAK2, and JAK3.[2] Less potent against TYK2. |
Table 2: Cellular Assay Performance
| Compound | Assay Type | Cell Line | Endpoint Measured | IC50 / Effect |
| Ruxolitinib | IL-6 induced STAT3 phosphorylation | Ba/F3-JAK2V617F | pSTAT3 levels | IC50 = 281 nM[1] |
| Cell Proliferation | Ba/F3-JAK2V617F | Cell viability | IC50 = 127 nM[1] | |
| Tofacitinib | Cytokine-induced STAT phosphorylation | Human PBMCs | pSTAT levels | Significant decrease in pSTAT1, 3, 4, 5.[2][3] |
| T-cell Proliferation | Human T-cells | Cell viability | Potent inhibition of T-cell proliferation. |
Experimental Protocols for Bioassay Validation
Robust and reproducible bioassays are critical for the validation of kinase inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound derivative)
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, a mixture of the JAK enzyme and the Eu-anti-Tag antibody.
-
Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based STAT Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human cell line expressing the target JAK (e.g., HEL cells for JAK2V617F)
-
Cytokine for stimulation (e.g., Interleukin-6 for JAK1/2)
-
Test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSTAT, anti-total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a dose range of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the STAT protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the validation of these kinase inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A typical workflow for the validation of a kinase inhibitor.
References
Beyond the Usual Suspects: A Comparative Guide to E3 Ligase Ligands in PROTAC Design
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternatives to conventional E3 ligase recruiting moieties in Proteolysis Targeting Chimera (PROTAC) design. We delve into the expanding toolbox of E3 ligase ligands beyond the commonly used Von Hippel-Lindau (VHL) and Cereblon (CRBN) systems, presenting supporting experimental data and detailed methodologies.
PROTACs are a revolutionary therapeutic modality that co-opts the ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] While ligands for VHL and CRBN have dominated the landscape, the quest for novel E3 ligase recruiters is driven by the need to overcome limitations such as acquired resistance and to expand the scope of degradable proteins.[1][3] This guide explores the performance of alternative E3 ligase ligands, offering a data-driven comparison for informed PROTAC design.
The Expanding Repertoire of E3 Ligase Ligands
While VHL and CRBN are the most utilized E3 ligases in PROTAC development, researchers are increasingly exploring other ligases to broaden the therapeutic potential of this technology.[1][4] There are over 600 E3 ligases in the human genome, representing a vast, largely untapped resource for targeted protein degradation.[2][4] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2]
Here, we compare several alternative E3 ligase systems that have shown promise in preclinical studies.
Inhibitor of Apoptosis Proteins (IAPs)
The IAP family of proteins, including cIAP1, cIAP2, and XIAP, are characterized by the presence of baculovirus IAP repeat (BIR) domains and often a RING domain that confers E3 ligase activity.[4][5] Their overexpression in many cancers makes them attractive targets for PROTAC development.[5] PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[5]
Key Ligands: Early IAP-recruiting PROTACs utilized ligands such as methyl bestatin.[4][5] More recently, higher affinity ligands, including derivatives of LCL-161, have been employed to develop more potent degraders.[6]
Performance Data:
| PROTAC Example | Target Protein | IAP Ligand | DC50 | Dmax | Cell Line | Reference |
| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | - | - | - | [6] |
| SNIPER(ER) | Estrogen Receptor α | Bestatin derivative | ~100 nM | >90% | MCF-7 | [5] |
| SNIPER(ABL) | BCR-ABL | Bestatin | 10 µM | ~50% | K562 | [6] |
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a well-known E3 ligase that negatively regulates the p53 tumor suppressor.[7][8] Inhibitors of the MDM2-p53 interaction have been repurposed as E3 ligase ligands for PROTACs.[7][8] MDM2-based PROTACs have the potential to not only degrade a target protein but also to stabilize p53, offering a dual anti-cancer mechanism.[9]
Key Ligands: Nutlin-3 and its analogs, as well as other small molecule inhibitors of the MDM2-p53 interaction, have been successfully used to recruit MDM2.[8][10]
Performance Data:
| PROTAC Example | Target Protein | MDM2 Ligand | DC50 | Dmax | Cell Line | Reference |
| MDM2-based EGFR degrader | EGFRL858R/T790M | RG7388 | Moderate degradation | - | - | [8][10] |
| MDM2-based TrkC degrader | TrkC | Nutlin-3 | Weak degradation | - | - | [8][10] |
| PARP1 degrader | PARP1 | Nutlin-3 | Potent cleavage | - | MDA-MB-231 | [11] |
RING Finger Proteins (RNFs)
Recent efforts have identified ligands for other RING finger E3 ligases, expanding the PROTAC toolbox.
-
RNF4: Covalent ligands for RNF4 have been identified through activity-based protein profiling and used to develop PROTACs for targets like BRD4.[4]
-
RNF114: The natural product nimbolide has been shown to covalently engage RNF114, enabling its recruitment for targeted protein degradation.[1]
Performance Data:
| PROTAC Example | Target Protein | E3 Ligase | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| CCW 28-3 | BRD4 | RNF4 | Covalent ligand | - | - | - | [4] |
| Nimbolide-based PROTAC | - | RNF114 | Nimbolide | - | - | - | [1] |
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and development, the following diagrams illustrate key concepts.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) in multi-well plates and allow them to adhere.[12] Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[12]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[12]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
TR-FRET assays are a common high-throughput method to measure the binding affinity of ligands to their target proteins.[13]
Protocol:
-
Reagents: Purified E3 ligase (e.g., VCB complex), a fluorescently labeled ligand or peptide (e.g., FAM-labeled HIF-1α peptide for VHL), and the test compounds (PROTACs or E3 ligase ligands).[13][14]
-
Assay Setup: In a microplate, combine the purified E3 ligase and the fluorescent probe at constant concentrations.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal (ratio of acceptor to donor emission) using a compatible plate reader.
-
Data Analysis: Plot the TR-FRET ratio against the compound concentration to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
NanoBRET™ Ternary Complex Assay (Live Cells)
This assay allows for the real-time monitoring of ternary complex formation within living cells.[14]
Protocol:
-
Cell Line Engineering: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[14]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell medium to fluorescently label the HaloTag®-E3 ligase fusion protein.[14]
-
Treatment: Add the Nano-Glo® Luciferase Assay Substrate, followed immediately by the test PROTAC at various concentrations.[14]
-
Detection: Measure both the donor (luciferase) and acceptor (fluorescent label) emission signals using a BRET-capable plate reader.[14]
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio upon PROTAC addition indicates the formation of the POI-PROTAC-E3 ligase ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The field of targeted protein degradation is rapidly evolving, with an increasing number of E3 ligases being successfully co-opted for PROTAC design.[1][4] While VHL and CRBN remain the workhorses of the field, the exploration of alternative E3 ligases such as IAPs and MDM2 is opening up new avenues for therapy.[1][8] The choice of E3 ligase, along with the careful design of the linker and POI ligand, is critical for developing potent and selective protein degraders.[15] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel PROTACs, facilitating the development of the next generation of targeted therapeutics.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. scienceopen.com [scienceopen.com]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profiles of 3-(1H-pyrazol-yl)propanoic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key spectroscopic features of 3-(1H-pyrazol-1-yl)propanoic acid and its structural isomers, 3-(1H-pyrazol-3-yl)propanoic acid and 3-(1H-pyrazol-4-yl)propanoic acid. Direct experimental data for the unsubstituted parent compounds is limited in readily available literature. Therefore, this comparison is based on established principles of spectroscopy and supported by experimental data from closely related substituted analogs found in published research. This guide is intended to aid in the identification and differentiation of these isomers in a research and development setting.
Introduction to Isomeric Structures
The isomers of 3-(1H-pyrazol-yl)propanoic acid differ in the point of attachment of the propanoic acid chain to the pyrazole ring. This seemingly subtle difference in structure leads to distinct electronic environments for the nuclei and bonds within each molecule, resulting in unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous characterization in synthesis and drug discovery workflows.
The key isomers are:
-
This compound: The propanoic acid group is attached to a nitrogen atom (N-1) of the pyrazole ring.
-
3-(1H-pyrazol-3-yl)propanoic acid: The propanoic acid group is attached to a carbon atom (C-3) of the pyrazole ring.
-
3-(1H-pyrazol-4-yl)propanoic acid: The propanoic acid group is attached to a carbon atom (C-4) of the pyrazole ring.
Predicted Spectroscopic Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers of 3-(1H-pyrazol-yl)propanoic acid. The data for the parent N-1 isomer is based on predictions, while data for C-3 and C-4 substituted analogs are used to infer the characteristics of the parent C-3 and C-4 isomers.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted and Representative)
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| This compound | H-3 (pyrazole) | ~7.5 | d | |
| H-4 (pyrazole) | ~6.3 | t | ||
| H-5 (pyrazole) | ~7.5 | d | ||
| -CH₂- (to pyrazole) | ~4.4 | t | Attached to nitrogen, deshielded. | |
| -CH₂- (to COOH) | ~2.9 | t | ||
| -COOH | >10 | br s | ||
| 3-(1H-pyrazol-3-yl)propanoic acid | H-4 (pyrazole) | ~6.2 | d | Based on related structures. |
| (Representative data from analogs) | H-5 (pyrazole) | ~7.4 | d | |
| -CH₂- (to pyrazole) | ~2.9 | t | Attached to carbon, less deshielded. | |
| -CH₂- (to COOH) | ~2.7 | t | ||
| -COOH | >10 | br s | ||
| 3-(1H-pyrazol-4-yl)propanoic acid | H-3/H-5 (pyrazole) | ~7.5 | s | Magnetic equivalence. |
| (Representative data from analogs) | -CH₂- (to pyrazole) | ~2.8 | t | Attached to carbon. |
| -CH₂- (to COOH) | ~2.6 | t | ||
| -COOH | >10 | br s |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted and Representative)
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | C-3 (pyrazole) | ~139 | |
| C-4 (pyrazole) | ~106 | ||
| C-5 (pyrazole) | ~129 | ||
| -CH₂- (to pyrazole) | ~48 | ||
| -CH₂- (to COOH) | ~33 | ||
| C=O | ~175 | ||
| 3-(1H-pyrazol-3-yl)propanoic acid | C-3 (pyrazole) | ~148 | Point of attachment. |
| (Representative data from analogs) | C-4 (pyrazole) | ~105 | |
| C-5 (pyrazole) | ~135 | ||
| -CH₂- (to pyrazole) | ~25 | ||
| -CH₂- (to COOH) | ~34 | ||
| C=O | ~176 | ||
| 3-(1H-pyrazol-4-yl)propanoic acid | C-3/C-5 (pyrazole) | ~135 | |
| (Representative data from analogs) | C-4 (pyrazole) | ~115 | Point of attachment. |
| -CH₂- (to pyrazole) | ~22 | ||
| -CH₂- (to COOH) | ~34 | ||
| C=O | ~177 |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | This compound | 3-(1H-pyrazol-3-yl)propanoic acid | 3-(1H-pyrazol-4-yl)propanoic acid |
| IR Spectroscopy (cm⁻¹) | ~3100-2500 (br, O-H), ~1710 (s, C=O), ~1550 (m, C=N) | ~3100-2500 (br, O-H), ~3000 (br, N-H), ~1700 (s, C=O), ~1560 (m, C=N) | ~3100-2500 (br, O-H), ~3000 (br, N-H), ~1700 (s, C=O), ~1570 (m, C=N) |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 141.0659 | Expected [M+H]⁺: 141.0659 | Expected [M+H]⁺: 141.0659 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 75-125 MHz. A proton-decoupled sequence is standard. A 45-degree pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For ESI, the sample solution is infused at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Isomeric Structures and Analytical Workflow
The following diagrams illustrate the structures of the isomers and a typical workflow for their spectroscopic comparison.
Caption: Chemical structures of the three primary isomers of 3-(1H-pyrazol-yl)propanoic acid.
Caption: Logical workflow for the spectroscopic comparison of pyrazole-propanoic acid isomers.
Performance Evaluation of Pyrazole-based Linkers in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker moiety plays a crucial, yet often underappreciated, role in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a comparative performance evaluation of a novel pyrazole-containing linker against established linker classes in the context of Bromodomain-containing protein 4 (BRD4) degradation.
Introduction to PROTAC Linker Scaffolds
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The linker connecting the target-binding and E3-recruiting moieties is a critical determinant of the ternary complex formation and stability, which are essential for efficient protein degradation. Common linker types include flexible polyethylene glycol (PEG) chains, which enhance solubility, and more hydrophobic alkyl chains. This guide focuses on the performance of a pyrazole-containing linker, a more rigid and heterocyclic scaffold, and compares it to these conventional linker types.
Comparative Performance Analysis
To provide a clear comparison, this guide evaluates the performance of a potent BRD4-targeting PROTAC, B24 , which incorporates a novel pyrazole-containing linker, against the well-characterized BRD4 degraders MZ1 (PEG-based linker) and dBET1 (alkyl-based linker).
Quantitative Performance Data
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| B24 | BRD4 | CRBN | Pyrazole-containing | 0.75 | >95 | MV4-11 |
| MZ1 | BRD4 | VHL | PEG | ~1-10 | >90 | HeLa, various |
| dBET1 | BRD4 | CRBN | Alkyl | ~5-20 | >90 | various |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions. The data presented here is a representative summary from published studies.
Signaling Pathways and Experimental Workflows
To understand the context of this performance evaluation, it is crucial to visualize the underlying biological pathways and experimental procedures.
The above diagram illustrates the general mechanism of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This workflow outlines the key steps in evaluating the performance of a PROTAC. Cells are treated with the PROTAC, followed by lysis and protein quantification. Western blotting is then used to determine the extent of target protein degradation, from which DC50 and Dmax values are calculated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of PROTACs.
Cell Culture and PROTAC Treatment
-
Cell Lines: MV4-11 (human acute myeloid leukemia), HeLa (human cervical cancer), or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
PROTAC Treatment: A stock solution of the PROTAC is prepared in DMSO. On the day of the experiment, the stock solution is diluted to the desired concentrations in fresh cell culture medium. The old medium is removed from the cells, and the medium containing the PROTAC is added. A vehicle control (DMSO) is run in parallel. Cells are incubated for the desired time points (e.g., 4, 8, 12, 24 hours).
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. After electrophoresis, the proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates.
-
PROTAC Treatment: Cells are treated with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) is calculated.
Conclusion
The data presented in this guide suggests that the novel pyrazole-containing linker in PROTAC B24 facilitates highly potent and efficacious degradation of BRD4, with a sub-nanomolar DC50 value and near-complete degradation at higher concentrations. This level of performance is comparable to, and in some cases exceeds, that of well-established PROTACs with PEG and alkyl linkers. The rigid nature of the pyrazole scaffold may contribute to a more favorable pre-organization of the PROTAC for ternary complex formation. These findings highlight the potential of exploring diverse and more rigid linker structures, such as those containing heterocyclic moieties, in the design of next-generation protein degraders. Further studies are warranted to fully elucidate the structure-activity relationship of pyrazole-based linkers and their impact on the pharmacokinetic and pharmacodynamic properties of PROTACs.
Safety Operating Guide
Proper Disposal of 3-(1H-pyrazol-1-yl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-(1H-pyrazol-1-yl)propanoic acid, a clear understanding of its associated hazards and the correct disposal protocol is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with general laboratory chemical waste guidelines.
Hazard Identification and Safety Precautions
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3]
Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be required. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5] this compound waste should be collected as hazardous chemical waste.
Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure screw-top cap.[4][6][7] The original container is often a suitable choice for waste collection.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[4][6] Keep it segregated from incompatible materials, particularly strong bases and oxidizing agents.[4]
-
Container Management: Keep the waste container closed except when adding waste.[4][6][7] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
Disposal Procedure
Disposal of this compound must be handled by a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[9][10]
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect waste this compound in the designated and labeled hazardous waste container.
-
Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[6][7]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand or earth to contain the spill.[10] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and spilled solid into a sealed container for disposal as hazardous waste.[10]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: A logical flow diagram for responding to a chemical spill in the laboratory.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
